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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Biological Activity of 4-(propane-2-sulfonyl)-1H-pyrazole

A Framework for Discovery and Mechanistic Elucidation For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for Discovery and Mechanistic Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1][2] Its metabolic stability and versatile biological activities have made it a focal point for the development of novel therapeutic agents.[2] When coupled with a sulfonyl moiety, a functional group also common in pharmacologically active compounds, the resulting molecule, 4-(propane-2-sulfonyl)-1H-pyrazole, presents a compelling candidate for biological investigation.[3] This guide provides a comprehensive framework for the in vitro characterization of this compound. It is designed not as a rigid protocol, but as a strategic workflow to uncover its potential biological activities, from initial broad-spectrum screening to detailed mechanistic studies. We will explore the causality behind experimental choices, ensuring a self-validating system of inquiry for researchers in drug discovery.

Introduction: The Rationale for Investigation

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key structural feature in numerous blockbuster drugs, including the anti-inflammatory celecoxib, the anticancer agent ruxolitinib, and the erectile dysfunction treatment sildenafil.[1][4] The metabolic stability of the pyrazole ring is a significant factor in its success in drug development.[1] The sulfonyl group, for its part, is a versatile functional group known to participate in various biological interactions, and sulfonamide-containing compounds exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[3][5]

The combination of these two pharmacophores in 4-(propane-2-sulfonyl)-1H-pyrazole suggests the potential for a range of biological activities. This guide will outline a systematic approach to investigate these possibilities, focusing on in vitro assays that are robust, reproducible, and provide actionable data for further drug development.

Synthesis and Characterization

Proposed Synthetic Strategy

A plausible synthetic route would involve a multi-step process, likely starting with the construction of the pyrazole ring, followed by the introduction of the sulfonyl group. One common method for pyrazole synthesis is the Knorr-type condensation of a 1,3-dicarbonyl compound with a hydrazine.[6]

Experimental Workflow: Synthesis of 4-(propane-2-sulfonyl)-1H-pyrazole

cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Purification & Characterization A 1,1,3,3-Tetramethoxypropane C 1H-pyrazole A->C Acid catalyst B Hydrazine B->C D 1H-pyrazole C->D F 4-(propane-2-sulfonyl)-1H-pyrazole D->F Base (e.g., NaH) E Propane-2-sulfonyl chloride E->F G Crude Product F->G H Purified Product G->H Column Chromatography I Structural Confirmation H->I NMR, MS, IR

Caption: Proposed synthetic workflow for 4-(propane-2-sulfonyl)-1H-pyrazole.

Detailed Protocol: Sulfonylation of 1H-pyrazole
  • Preparation: To a solution of 1H-pyrazole in an appropriate aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride at 0°C under an inert atmosphere.

  • Reaction: Slowly add propane-2-sulfonyl chloride to the reaction mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Initial Biological Screening: A Broad-Spectrum Approach

Given the diverse activities of pyrazole derivatives, a broad initial screening is recommended to identify the most promising therapeutic areas for 4-(propane-2-sulfonyl)-1H-pyrazole.

Anticancer Activity

Many pyrazole-containing compounds exhibit potent anticancer activity by targeting various cellular pathways.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-(propane-2-sulfonyl)-1H-pyrazole and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.

Anti-inflammatory Activity

The anti-inflammatory properties of celecoxib, a pyrazole-containing COX-2 inhibitor, suggest that 4-(propane-2-sulfonyl)-1H-pyrazole may also possess anti-inflammatory activity.[1]

Experimental Protocol: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Plate RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration-dependent inhibition of NO production.

Antimicrobial Activity

Pyrazole derivatives have been reported to have activity against a range of microbial pathogens.[5]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial/Fungal Strains: Prepare standardized inoculums of relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Serial Dilution: Prepare serial dilutions of 4-(propane-2-sulfonyl)-1H-pyrazole in a 96-well plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Mechanistic Studies: Delving Deeper

Should the initial screening reveal promising activity in a particular area, the next logical step is to investigate the underlying mechanism of action.

Kinase Inhibition Assays

Many pyrazole-containing drugs, such as ruxolitinib and crizotinib, are kinase inhibitors.[1] If anticancer activity is observed, a kinase inhibition screen is warranted.

Experimental Workflow: Kinase Inhibition Profiling

A 4-(propane-2-sulfonyl)-1H-pyrazole B Kinase Panel Screening (e.g., 96-well format) A->B C Identification of 'Hit' Kinases B->C D IC50 Determination for 'Hit' Kinases C->D E Cell-based Phosphorylation Assays (Western Blot or ELISA) D->E F Downstream Signaling Pathway Analysis E->F

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Ligand Binding Assays Using 4-(propane-2-sulfonyl)-1H-pyrazole

Introduction: The Significance of Pyrazole Scaffolds and Quantitative Binding Analysis The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, found in numerous approved drugs targeting a wide range...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyrazole Scaffolds and Quantitative Binding Analysis

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, found in numerous approved drugs targeting a wide range of diseases.[1][2][3] Its metabolic stability and versatile substitution patterns make it a cornerstone for the development of novel therapeutics, including kinase inhibitors for cancer treatment and anti-inflammatory agents.[2][4][5] The compound 4-(propane-2-sulfonyl)-1H-pyrazole represents a specific embodiment of this chemical class, and understanding its interaction with protein targets is fundamental to elucidating its mechanism of action and advancing its potential in drug discovery.[6][7]

The characterization of the binding affinity between a small molecule and its protein target is a critical step in drug development, providing essential information for lead optimization and structure-activity relationship (SAR) studies.[8] The equilibrium dissociation constant (K D), which represents the concentration of a ligand at which half of the target protein is occupied at equilibrium, is a key parameter for quantifying binding affinity.[8] A lower K D value indicates a higher binding affinity.[8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various ligand binding assays to characterize the interaction of 4-(propane-2-sulfonyl)-1H-pyrazole with a hypothetical protein target, "Kinase-X." While the specific protein target for this compound is not publicly defined, this guide will use a common target class for pyrazole derivatives to illustrate the principles and methodologies. The protocols and principles described herein are broadly applicable to other small molecule-protein interactions.

We will delve into two robust and widely used techniques: Surface Plasmon Resonance (SPR) for label-free, real-time kinetic analysis, and Fluorescence Polarization (FP) as a sensitive, solution-based method for determining binding affinity.[8][9] The causality behind experimental choices will be explained to ensure the generation of high-quality, reproducible data.

Physicochemical Properties of 4-(propane-2-sulfonyl)-1H-pyrazole

A foundational understanding of the physicochemical properties of 4-(propane-2-sulfonyl)-1H-pyrazole is crucial for designing and executing successful binding assays. These properties influence its solubility, stability, and potential for non-specific binding.

PropertyValue/InformationSource/Note
Molecular Formula C6H10N2O2SPubChem
Molecular Weight 174.22 g/mol PubChem
Structure
Solubility To be determined empirically in assay buffers.It is recommended to test solubility in DMSO and the final aqueous buffer.
pKa Not readily available.The pyrazole ring has both acidic and basic nitrogen atoms, influencing its charge state at different pH values.[10]
LogP Not readily available.The lipophilicity will influence non-specific binding and solubility.

I. Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination

SPR is a powerful, label-free technique that allows for the real-time monitoring of binding events between an analyte in solution and a ligand immobilized on a sensor chip.[8][9] This method provides not only the equilibrium dissociation constant (K D) but also the association (k on) and dissociation (k off) rate constants, offering a deeper understanding of the binding kinetics.

Principle of SPR

SPR detects changes in the refractive index at the surface of a sensor chip. When a ligand is immobilized on the chip, the binding of an analyte from a solution flowing over the surface causes an increase in mass, which in turn alters the refractive index. This change is measured in real-time and is proportional to the amount of bound analyte.

Experimental Workflow for SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_assay SPR Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Compound) immobilization Ligand Immobilization (Kinase-X on CM5 chip) reagent_prep->immobilization protein_prep Protein Preparation (Kinase-X) protein_prep->immobilization binding_assay Analyte Binding (Compound Injections) immobilization->binding_assay regeneration Surface Regeneration binding_assay->regeneration data_processing Data Processing (Reference Subtraction) binding_assay->data_processing regeneration->binding_assay Next Cycle fitting Kinetic/Affinity Fitting data_processing->fitting results KD, kon, koff fitting->results

Caption: Workflow for SPR-based ligand binding analysis.

Detailed Protocol for SPR Analysis

1. Reagent and Protein Preparation:

  • Running Buffer: A common starting buffer is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Buffer composition is critical and should be optimized to ensure protein stability and minimize non-specific binding.[9]

  • Analyte (4-(propane-2-sulfonyl)-1H-pyrazole): Prepare a stock solution (e.g., 10 mM) in 100% DMSO. A serial dilution series in the running buffer should be prepared fresh daily. The final DMSO concentration in the assay should be kept constant across all dilutions and ideally below 1%.

  • Ligand (Kinase-X): Express and purify the target protein to >95% purity. The protein should be dialyzed against a suitable buffer for immobilization (e.g., 10 mM Sodium Acetate, pH 5.0 for amine coupling).

2. Ligand Immobilization (Amine Coupling):

  • Sensor Chip: A CM5 sensor chip is commonly used for amine coupling.[8]

  • Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS to activate the carboxymethylated dextran surface.

  • Immobilization: Inject the purified Kinase-X (at a concentration of 10-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units).

  • Deactivation: Inject 1 M ethanolamine-HCl to deactivate any remaining active esters.[8]

3. Analyte Binding Assay:

  • Multi-Cycle Kinetics:

    • Inject a series of concentrations of 4-(propane-2-sulfonyl)-1H-pyrazole (e.g., 0.1 nM to 1 µM) over the immobilized Kinase-X surface and a reference surface (a deactivated flow cell without protein).[8]

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.[8]

    • The contact time and dissociation time should be optimized based on the expected kinetics.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound analyte and prepare the surface for the next injection. The regeneration solution must be tested to ensure it does not denature the immobilized protein.

4. Data Analysis:

  • Reference Subtraction: Subtract the signal from the reference flow cell to correct for bulk refractive index changes.

  • Kinetic Fitting: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the k on and k off rates. The K D can then be calculated as k off / k on.

  • Affinity Fitting: For steady-state analysis, plot the response at equilibrium against the analyte concentration and fit to a steady-state affinity model.

Data Presentation: Summarizing Binding Affinity Data

Quantitative data from binding affinity experiments should be organized for clear comparison.[8]

Test CompoundTarget ProteinMethodK D (nM)k on (M⁻¹s⁻¹)k off (s⁻¹)
4-(propane-2-sulfonyl)-1H-pyrazoleKinase-XSPR501.2 x 10⁵6.0 x 10⁻³
Compound Z (Control)Kinase-XSPR10005.0 x 10⁴5.0 x 10⁻²

(Note: Data presented is hypothetical for illustrative purposes.)

II. Fluorescence Polarization (FP) for High-Throughput Affinity Measurement

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger partner.[8][9] It is a homogeneous assay, meaning no separation of bound and free ligand is required, making it well-suited for high-throughput screening.

Principle of FP

When a small fluorescent molecule is excited with polarized light, it tumbles rapidly in solution, leading to depolarization of the emitted light. When this fluorescent molecule binds to a much larger protein, its tumbling rate is significantly reduced, resulting in a higher degree of polarization of the emitted light.[9] This change in polarization is used to monitor the binding event.

Experimental Workflow for Competitive FP Assay

FP_Workflow cluster_prep Preparation cluster_assay FP Assay cluster_analysis Data Analysis tracer_dev Tracer Development (Fluorescent Ligand) assay_setup Assay Setup (Tracer, Protein, Compound) tracer_dev->assay_setup reagent_prep Reagent Preparation (Buffer, Compound) reagent_prep->assay_setup incubation Incubation assay_setup->incubation measurement FP Measurement incubation->measurement data_processing Data Processing (Normalization) measurement->data_processing fitting IC50 Curve Fitting data_processing->fitting results IC50 and Ki Calculation fitting->results

Caption: Workflow for a competitive FP binding assay.

Detailed Protocol for Competitive FP Assay

This protocol assumes that 4-(propane-2-sulfonyl)-1H-pyrazole is unlabeled and will be tested for its ability to displace a known fluorescently labeled ligand (tracer) that binds to Kinase-X.

1. Reagent Preparation:

  • Assay Buffer: A typical buffer is 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100. Buffer components should be optimized to ensure protein stability and minimize compound interference.

  • Fluorescent Tracer: A fluorescently labeled version of a known ligand for Kinase-X is required. The concentration of the tracer should be optimized to give a good signal-to-noise ratio and should ideally be at or below its K D for the target protein.

  • Kinase-X: The concentration of the protein should be optimized to bind a significant fraction of the tracer (e.g., 50-80%), resulting in a stable and robust assay window.

  • Test Compound (4-(propane-2-sulfonyl)-1H-pyrazole): Prepare a serial dilution series in assay buffer from a DMSO stock.

2. Assay Procedure:

  • Microplate Setup: Use a low-binding, black microplate (e.g., 384-well).

  • Reagent Addition:

    • Add the test compound dilutions to the wells.

    • Add a mixture of the fluorescent tracer and Kinase-X at their pre-determined optimal concentrations.

    • Include controls:

      • 0% Inhibition: Tracer and Kinase-X only (high polarization).

      • 100% Inhibition: Tracer only (low polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes). This should be determined experimentally.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

3. Data Analysis:

  • IC 50 Determination: Plot the polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC 50 value (the concentration of the compound that displaces 50% of the tracer).

  • K i Calculation: The IC 50 value can be converted to an inhibition constant (K i) using the Cheng-Prusoff equation, which takes into account the concentration and K D of the fluorescent tracer.

Data Presentation: Summarizing Competitive Binding Data
Test CompoundTarget ProteinMethodTracer UsedIC 50 (nM)K i (nM)
4-(propane-2-sulfonyl)-1H-pyrazoleKinase-XFPFluorescent Ligand Y15060
Compound Z (Control)Kinase-XFPFluorescent Ligand Y>10,000>4,000

(Note: Data presented is hypothetical for illustrative purposes.)

Trustworthiness and Self-Validation

To ensure the trustworthiness of the binding data, several validation steps should be integrated into the experimental design:

  • Orthogonal Assays: Whenever possible, confirm binding affinities with at least two different biophysical methods (e.g., SPR and ITC, or FP and a thermal shift assay).[8] Consistent results across different platforms increase confidence in the data.

  • Control Compounds: Include both positive and negative control compounds in every assay to ensure the assay is performing as expected.

  • Mechanism of Action Studies: For enzyme targets like kinases, binding affinity data should be correlated with functional activity data (e.g., enzyme inhibition assays).

  • Data Quality Metrics: For SPR, ensure that the residuals of the curve fits are random and that the Chi-squared value is low. For FP, the Z'-factor should be calculated to assess the robustness of the assay.

Conclusion

This application note provides a detailed framework for characterizing the binding of 4-(propane-2-sulfonyl)-1H-pyrazole to a protein target using SPR and FP. By carefully selecting the appropriate assay, optimizing experimental conditions, and incorporating rigorous data analysis and validation steps, researchers can obtain high-quality, reliable binding data. This information is invaluable for understanding the compound's mechanism of action, guiding SAR studies, and ultimately accelerating the drug discovery and development process. The principles and protocols outlined here serve as a robust starting point for the biophysical characterization of any small molecule-protein interaction.

References

  • Techniques for Measuring Small Molecule-Target Protein Binding Affinity - Benchchem.
  • Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins - PubMed.
  • Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis - PMC.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences.
  • A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC).
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC.
  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals.
  • 4-[1-(propane-2-sulfonyl)-1H-pyrazol-4-yl] - Molport.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH.
  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC.
  • CAS 13753-53-2 | 4-Propan-2-yl-1H-pyrazole - ChemAdvin.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide - PubChem.
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD.
  • 1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology.
  • 1H-Pyrazole macrocycles in molecular recognition and self-assembling processes - DOI.
  • Synthesis and characterization of novel pyrazolone derivatives.
  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State.
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC.

Sources

Application

Application Note: Scalable Synthesis of 4-(Propane-2-sulfonyl)-1H-pyrazole for Industrial Research

Executive Summary 4-(Propane-2-sulfonyl)-1H-pyrazole is a highly valuable building block in pharmaceutical chemistry, frequently utilized to introduce polar, hydrogen-bond-accepting vectors into drug candidates. Scaling...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Propane-2-sulfonyl)-1H-pyrazole is a highly valuable building block in pharmaceutical chemistry, frequently utilized to introduce polar, hydrogen-bond-accepting vectors into drug candidates. Scaling up the synthesis of this moiety presents distinct challenges related to regioselectivity, catalyst cost, and downstream purification. This application note details a robust, three-step scalable protocol leveraging a copper-catalyzed Ullmann-type sulfonylation to ensure high yields, exceptional purity, and operational safety at the multigram to kilogram scale.

Mechanistic Rationale & Route Design

The direct electrophilic sulfonylation of an unprotected 1H-pyrazole is complicated by competitive N-coordination to transition metal catalysts and the potential for undesired N-arylation or N-sulfonylation side reactions[1]. To circumvent this, a protection-sulfonylation-deprotection sequence is strategically employed.

Workflow SM 4-Bromo-1H-pyrazole Step1 Step 1: Protection DHP, pTSA SM->Step1 Int1 Protected Pyrazole Step1->Int1 Step2 Step 2: Sulfonylation iPrSO2Na, CuI Int1->Step2 Int2 Protected Sulfone Step2->Int2 Step3 Step 3: Deprotection HCl, MeOH Int2->Step3 Prod Target Pyrazole Step3->Prod

Three-step synthetic workflow for 4-(propane-2-sulfonyl)-1H-pyrazole.

  • Step 1: Protection: The tetrahydropyranyl (THP) group is selected over Boc or Trityl due to its superior atom economy and stability under the basic conditions of the cross-coupling step[2]. Furthermore, THP protection avoids the generation of stoichiometric gaseous byproducts (e.g., isobutylene from Boc deprotection) that can cause dangerous pressure spikes in scaled-up reactors.

  • Step 2: Sulfonylation: The core transformation utilizes a CuI/L-proline catalytic system to couple 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole[3] with sodium propane-2-sulfinate[4]. L-proline acts as a bidentate ligand, significantly increasing the electron density on the Cu(I) center. This lowers the activation energy ( ΔEOA​ ) required for the oxidative addition of the aryl bromide, facilitating the reaction at moderate temperatures (80–95 °C) and avoiding the need for cryogenic Grignard conditions[5][6].

  • Step 3: Deprotection: Mild acidic hydrolysis cleanly removes the THP group, yielding the final product without degrading the sulfone moiety[2].

CatalyticCycle CuI Cu(I) Catalyst + L-Proline CuI_Ligand [Cu(I)-L-Proline] Complex CuI->CuI_Ligand OxAdd Oxidative Addition (Aryl Bromide) CuI_Ligand->OxAdd CuIII Cu(III) Intermediate OxAdd->CuIII LigEx Ligand Exchange (Sodium Isopropylsulfinate) CuIII->LigEx RedElim Reductive Elimination LigEx->RedElim RedElim->CuI_Ligand Regenerates Catalyst Product Aryl Sulfone Product RedElim->Product

Copper-catalyzed Ullmann-type sulfonylation catalytic cycle.

Scale-Up Considerations & Safety

  • Exotherm Control in Step 1: The addition of 3,4-dihydro-2H-pyran (DHP) is highly exothermic. Controlled, dropwise addition with active jacket cooling is mandatory to maintain the internal temperature below 30 °C.

  • Solvent Selection & Workup in Step 2: Dimethyl sulfoxide (DMSO) is optimal for the sulfonylation step due to its ability to solubilize the sulfinate salt[7]. To avoid energy-intensive distillation during workup, a "drowning-out" crystallization strategy is employed. Adding water to the DMSO mixture precipitates the highly lipophilic THP-protected sulfone, allowing isolation by simple filtration.

  • Aerobic Oxidation Prevention: Cu(I) is highly susceptible to aerobic oxidation to Cu(II) at elevated temperatures, which would prematurely terminate the catalytic cycle. Rigorous degassing of the solvent is required[5].

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Causality: Acid-catalyzed addition of DHP to the pyrazole nitrogen masks the reactive N-H bond, preventing catalyst poisoning in the subsequent step.

  • Charge a reactor with 4-bromo-1H-pyrazole (1.0 eq, 100 g) and dichloromethane (DCM) (10 volumes, 1.0 L).

  • Add p-toluenesulfonic acid monohydrate (pTSA·H2O) (0.05 eq, 6.5 g) and stir to suspend.

  • Cool the mixture to 10 °C.

  • Add 3,4-dihydro-2H-pyran (DHP) (1.2 eq, 68.5 g) dropwise over 1 hour, maintaining the internal temperature between 10–25 °C.

  • Stir the reaction at 25 °C for 2 hours.

  • Validation Checkpoint: Sample for HPLC. The reaction is complete when the starting material is < 1.0 Area %.

  • Quench the reaction by adding saturated aqueous NaHCO3​ (3 volumes). Stir for 15 minutes.

  • Separate the phases. Wash the organic layer with brine (3 volumes), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to afford the product as a pale yellow oil which solidifies upon standing.

Step 2: Synthesis of 4-(Propane-2-sulfonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Causality: L-proline sodium salt is formed in situ to act as the ligand for CuI. The high temperature provides the activation energy necessary for the oxidative addition of the aryl bromide[7].

  • Charge a reactor with 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq, 150 g), sodium propane-2-sulfinate (1.5 eq, 126 g), CuI (0.1 eq, 12.3 g), L-proline (0.2 eq, 14.9 g), and K2​CO3​ (0.2 eq, 17.9 g).

  • Add DMSO (8 volumes, 1.2 L).

  • Degas the suspension by sparging with nitrogen for 30 minutes.

  • Heat the mixture to 90 °C under a positive nitrogen atmosphere and stir for 24 hours.

  • Validation Checkpoint: Sample for HPLC. A conversion of > 95% should be observed. The reaction mixture will turn deep blue/green.

  • Cool the mixture to 20 °C.

  • Slowly add water (24 volumes, 3.6 L) over 2 hours with vigorous stirring. A precipitate will form.

  • Filter the suspension and wash the filter cake with water (3 x 500 mL) to remove residual DMSO and copper salts. Dry the solid under vacuum at 45 °C.

Step 3: Synthesis of 4-(Propane-2-sulfonyl)-1H-pyrazole

Causality: Methanolic HCl cleaves the THP acetal. Neutralization prior to concentration prevents acid-catalyzed degradation of the pyrazole core during solvent removal[2].

  • Charge a reactor with the protected sulfone from Step 2 (1.0 eq, 120 g) and methanol (10 volumes, 1.2 L).

  • Add 4M HCl in dioxane (2.0 eq, 232 mL) slowly at room temperature.

  • Heat the mixture to 50 °C and stir for 4 hours.

  • Validation Checkpoint: Sample for HPLC. Complete disappearance of the starting material confirms successful deprotection.

  • Cool to room temperature and neutralize the mixture to pH 7-8 using saturated aqueous NaHCO3​ .

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the resulting aqueous slurry with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate to yield the final product as a white crystalline solid.

Analytical Validation & Data Presentation

The following table summarizes the expected quantitative outcomes and critical analytical markers for a self-validating workflow.

StepIntermediate / ProductExpected Yield (%)Purity (HPLC Area %)Key Analytical Marker ( 1 H NMR, CDCl3​ )
14-Bromo-1-(THP)-1H-pyrazole92 - 95> 98.0~5.40 ppm (m, 1H, THP anomeric CH)
24-(Propane-2-sulfonyl)-1-(THP)-1H-pyrazole80 - 85> 97.5~3.15 ppm (septet, 1H, isopropyl CH)
34-(Propane-2-sulfonyl)-1H-pyrazole88 - 92> 99.0Disappearance of THP signals; ~12.5 ppm (br s, 1H, NH)

References

  • Zhu, W.; Ma, D. "Synthesis of Aryl Sulfones via l-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts." The Journal of Organic Chemistry 2005. [7]

  • Ma, D. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research 2008. [6]

  • "Experimental and computational insights into the mechanism of the copper(I)-catalysed sulfonylative Suzuki–Miyaura reaction." RSC Advances 2023. 5[5]

  • "Discovery and Optimization of Potent, Efficacious and Selective Inhibitors Targeting EGFR Exon20 Insertion Mutations." Journal of Medicinal Chemistry 2024. 2[2]

  • "1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry." Thieme Connect. 1[1]

  • "Sodium propane-2-sulfinate | C3H7NaO2S | CID 23685748" PubChem - NIH.4[4]

  • "4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | CAS 82099-98-7" Santa Cruz Biotechnology.3[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-(propane-2-sulfonyl)-1H-pyrazole

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with 4-(propane-2-sulfonyl)-1H-pyrazole . This molecule presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with 4-(propane-2-sulfonyl)-1H-pyrazole .

This molecule presents a unique physicochemical challenge: it combines a highly rigid, planar pyrazole core with a bulky, lipophilic isopropylsulfonyl group. The strong electron-withdrawing nature of the sulfonyl moiety fundamentally alters the ionization profile of the pyrazole ring, rendering traditional solubilization techniques ineffective and requiring advanced formulation strategies [1].

Diagnostic Troubleshooting Workflow

Before committing to a solubilization strategy, it is critical to follow a logical diagnostic progression to avoid wasting material and compromising downstream assays.

Workflow A Assess 4-(propane-2-sulfonyl) -1H-pyrazole B Is pH adjustment viable? A->B C No: Neutral at pH 2-10 (Sulfonyl reduces basicity) B->C pKa constraints D Cosolvent Screening (DMSO, PEG400) C->D E Cyclodextrin Complexation (HP-β-CD) D->E If toxicity limits cosolvent F Solubilized for Assay D->F E->F

Workflow for troubleshooting 4-(propane-2-sulfonyl)-1H-pyrazole solubility.

Frequently Asked Questions (FAQs)

Q1: Why doesn't standard pH adjustment improve the solubility of this compound? A: Unsubstituted pyrazoles possess a weakly basic nitrogen (pKa ~2.5). However, the strongly electron-withdrawing sulfonyl group at the 4-position pulls electron density away from the pyrazole ring. This drastically lowers the basic pKa to < 1, meaning the molecule cannot be meaningfully protonated to form a soluble salt at any physiologically relevant pH [2]. It remains a neutral, highly crystalline entity in aqueous media.

Q2: If pH adjustment fails, what is the best first-line solubilization strategy for in vitro assays? A: Cosolvency is the most effective first-line approach. Using a water-miscible organic solvent like DMSO, PEG 400, or Propylene Glycol disrupts the strong intermolecular hydrogen bonding (N-H ··· O=S) of the crystal lattice [3].

Q3: My compound precipitates ("crashes out") upon dilution from DMSO into the assay buffer. How can I prevent this? A: Precipitation occurs when the local concentration of the compound exceeds its kinetic solubility in the aqueous phase. To prevent this, employ a "step-down" dilution method or introduce a complexing agent like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) into the buffer before adding the DMSO stock. HP-β-CD creates a hydrophobic cavity that encapsulates the isopropylsulfonyl moiety, thermodynamically stabilizing the solution [4].

Mechanism of Cyclodextrin Complexation

When cosolvent limits are restricted by cellular toxicity thresholds, cyclodextrin complexation serves as the optimal rescue strategy. The β-cyclodextrin cavity (approx. 6.0–6.5 Å in diameter) is geometrically ideal for sequestering the bulky isopropyl group.

Mechanism Drug Target Molecule (Hydrophobic Isopropyl) Complex Inclusion Complex (Shielded Lipophilicity) Drug->Complex Non-covalent binding CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Soluble Enhanced Aqueous Solubility Complex->Soluble Hydrophilic exterior

Mechanism of HP-β-CD inclusion complex formation with the target molecule.

Experimental Protocols

Every protocol below is designed as a self-validating system. By running parallel vehicle controls, you ensure that any observed assay artifacts are isolated from the solubilization matrix.

Protocol A: Step-Down Cosolvent Dilution for In Vitro Assays

This protocol prevents the kinetic precipitation commonly observed when transferring highly lipophilic pyrazoles directly into aqueous media [3].

  • Stock Preparation: Weigh out 4-(propane-2-sulfonyl)-1H-pyrazole and dissolve in 100% anhydrous DMSO to achieve a 20 mM stock.

    • Causality: Anhydrous DMSO prevents the premature introduction of water, which can trigger localized nucleation and micro-crystal formation.

  • Intermediate Dilution: Dilute the stock 1:10 into a cosolvent mixture (e.g., 50% PEG 400 / 50% Propylene Glycol) to create a 2 mM intermediate.

    • Causality: This step gradually steps down the solvent polarity, reducing the dielectric constant gap between the stock and the final buffer.

  • Final Aqueous Dilution: Add the intermediate dropwise to the final aqueous assay buffer under vigorous vortexing to reach the target concentration (e.g., 20 µM).

    • Causality: Vigorous mechanical mixing disperses the cosolvent rapidly, preventing localized zones of supersaturation.

  • Self-Validation: Run a parallel blank containing the exact same final concentrations of DMSO, PEG 400, and Propylene Glycol (without the drug) to confirm the excipients do not interfere with your specific assay readout.

Protocol B: Phase Solubility Profiling with HP-β-Cyclodextrin

Use this protocol to determine the exact thermodynamic solubility enhancement provided by cyclodextrin encapsulation [4].

  • Excipient Preparation: Prepare aqueous solutions of HP-β-CD at increasing molar concentrations (0, 5, 10, 20, 50 mM) in a pH 7.4 phosphate buffer.

  • Equilibration: Add an excess amount (e.g., 5 mg) of solid 4-(propane-2-sulfonyl)-1H-pyrazole to 1 mL of each CD solution in sealed glass vials.

    • Causality: An excess of solid ensures the system reaches absolute thermodynamic saturation, which is mathematically required to calculate the true complexation constant ( Kc​ ).

  • Agitation: Shake the vials at 300 rpm at a constant temperature (25°C) for 48 hours.

    • Causality: Complexation is a dynamic equilibrium. The high crystal lattice energy of the sulfonyl pyrazole requires extended mechanical and thermal energy (48 hours) to fully disrupt and allow encapsulation.

  • Separation & Analysis: Filter the suspensions through a 0.22 µm PTFE syringe filter. Discard the first 200 µL of the filtrate, then collect the remainder for HPLC-UV analysis.

    • Causality: Discarding the initial filtrate saturates the non-specific binding sites on the PTFE membrane, preventing artificially low concentration readings.

Quantitative Data Summary

The following table summarizes the expected solubility enhancements for 4-(propane-2-sulfonyl)-1H-pyrazole using various troubleshooting strategies.

Solubilization StrategyExcipient / Solvent SystemExpected Solubility Enhancement FactorMechanism of Action
Baseline (Control) Aqueous Buffer (pH 7.4)1x (Typically < 10 µg/mL)N/A
pH Adjustment 0.1 M HCl or 0.1 M NaOH~1x (No significant change)Fails due to lack of ionizable groups in the physiological range.
Cosolvency 10% PEG 400 in Water5x - 10xLowers dielectric constant; reduces polarity gap between drug and solvent.
Complexation 50 mM HP-β-Cyclodextrin20x - 50xEncapsulates the lipophilic isopropylsulfonyl moiety in a hydrophobic cavity.
Micellization 1% Tween 8010x - 15xPartitions the neutral drug into the hydrophobic core of surfactant micelles.
References
  • "Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review." ResearchGate.[Link]

  • "Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug." Asian Journal of Pharmaceutics. [Link]

  • "A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles." National Institutes of Health (PMC). [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(propane-2-sulfonyl)-1H-pyrazole

Welcome to the technical support center for the purification of 4-(propane-2-sulfonyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-(propane-2-sulfonyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols for ensuring the purity of this critical compound. High purity is paramount for obtaining reliable and reproducible results in downstream applications, from biological screening to clinical development.

I. Understanding Potential Impurities

The synthesis of 4-(propane-2-sulfonyl)-1H-pyrazole can introduce several types of impurities that may interfere with experimental outcomes. A proactive understanding of these potential contaminants is the first step toward effective purification.

Common Impurities Include:

  • Unreacted Starting Materials: Such as 1H-pyrazole, propane-2-sulfonyl chloride, or related precursors.

  • Regioisomers: Formation of isomeric products, for instance, 1-(propane-2-sulfonyl)-1H-pyrazole, can occur, and these often exhibit similar physical properties, making separation challenging.[1][2]

  • Side-Reaction Products: Depending on the synthetic route, byproducts from undesired reactions may be present. For example, in syntheses involving 1,3-dicarbonyl compounds, incomplete cyclization or side reactions can lead to various impurities.[3]

  • Degradation Products: The pyrazole ring, while generally stable, can be susceptible to degradation under certain conditions. For instance, some pyrazole derivatives may undergo oxidation, indicated by a change in color (e.g., turning brown).[4]

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you might encounter during the purification of 4-(propane-2-sulfonyl)-1H-pyrazole in a question-and-answer format.

Issue 1: My final product shows multiple spots on the TLC, even after initial purification.

Question: I've performed a basic work-up, but my TLC plate still shows several spots. How do I proceed?

Answer: This is a common scenario indicating the presence of multiple impurities with varying polarities. A multi-step purification strategy is often necessary.

Causality: A simple extraction or filtration is often insufficient to remove all byproducts and unreacted starting materials, especially if they have similar solubility profiles to your target compound.

Solutions:

  • Sequential Purification: Employ a combination of techniques. Start with an appropriate liquid-liquid extraction to remove highly polar or non-polar impurities. Follow this with either column chromatography or recrystallization for finer separation.

  • Optimize TLC: Before scaling up to column chromatography, ensure you have an optimal solvent system for TLC that provides good separation between your product and the impurities.[5] A good target is an Rf value of 0.3-0.4 for your desired compound.

Issue 2: I'm struggling to separate regioisomers.

Question: My analytical data (NMR, LC-MS) suggests the presence of a regioisomer. How can I separate them?

Answer: Separating regioisomers is a significant challenge due to their similar physical and chemical properties.[2]

Causality: Regioisomers often have very close polarities, making them difficult to resolve using standard purification techniques.

Solutions:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating closely related isomers.[1] Both normal-phase and reverse-phase HPLC can be effective. For reverse-phase HPLC, a C18 column is a common choice.[1]

  • Flash Column Chromatography with an Optimized Mobile Phase: For preparative scale, flash chromatography is a viable option.[6] You may need to use a shallow gradient or an isocratic elution with a finely-tuned solvent system to achieve separation.[1]

  • Fractional Crystallization: If a suitable solvent system can be found where the two isomers have different solubilities, fractional crystallization can be an effective, albeit sometimes tedious, method.

Issue 3: My compound is "oiling out" during recrystallization instead of forming crystals.

Question: I'm trying to recrystallize my product, but it's forming an oil instead of solid crystals. What should I do?

Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[7]

Causality: This is often due to the solution being too saturated or cooling too rapidly.

Solutions:

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Using an insulated container can help.[7] Once at room temperature, you can then move it to an ice bath to maximize crystal formation.[7]

  • Adjust the Solvent System:

    • Add more solvent: This will lower the saturation point and may allow crystallization to occur at a lower temperature.[7]

    • Use a mixed solvent system: Dissolve your compound in a "good" solvent (in which it is soluble) and then slowly add a "poor" or "anti-solvent" (in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.[5][7] Common combinations for pyrazoles include ethanol/water, methanol/water, or hexane/ethyl acetate.[7]

  • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[7]

Issue 4: The yield from my purification is very low.

Question: After purification by column chromatography or recrystallization, my final yield is significantly lower than expected. How can I improve this?

Answer: Low recovery can stem from several factors, from the choice of solvent to the technique itself.

Causality: In recrystallization, using too much solvent will result in a significant amount of your product remaining in the mother liquor.[7] In chromatography, improper solvent selection can lead to poor separation and loss of product in mixed fractions.

Solutions:

  • For Recrystallization:

    • Use the minimum amount of hot solvent necessary to dissolve your compound.[7]

    • Ensure thorough cooling in an ice bath to maximize precipitation.[7]

    • Check the mother liquor with TLC to see if a significant amount of product remains. If so, you may be able to recover more by concentrating the mother liquor and attempting a second crystallization.[7]

  • For Column Chromatography:

    • Dry Loading: Instead of dissolving your sample in the mobile phase, adsorb it onto a small amount of silica gel and then load the dry powder onto the column.[5] This often results in better separation and less band broadening.

    • Optimize the Mobile Phase: A well-optimized mobile phase will provide good separation, minimizing the number of mixed fractions.

III. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of 4-(propane-2-sulfonyl)-1H-pyrazole?

A1: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis of purity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the purified compound and identifying any remaining impurities.[5][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS provides excellent separation and structural identification of impurities.[8]

  • Melting Point: A sharp melting point range is a good indicator of high purity for solid compounds.[9]

Q2: How should I store purified 4-(propane-2-sulfonyl)-1H-pyrazole to ensure its stability?

A2: To maintain long-term stability, pyrazole compounds should generally be stored under the following conditions:[4]

  • Temperature: In a refrigerator (2-8°C) or freezer (-20°C).

  • Atmosphere: Under an inert atmosphere like argon or nitrogen to prevent oxidation.

  • Light: Protected from light in an amber vial or a container wrapped in aluminum foil.

  • Moisture: In a dry environment, possibly with a desiccant, to prevent hydrolysis.

Q3: My purified compound is a white solid, but it's turning slightly brown over time. What does this indicate?

A3: A brown discoloration often suggests oxidation of the pyrazole derivative.[4] To prevent this, ensure the compound is stored under an inert atmosphere, protected from light, and at a low temperature.[4]

Q4: Can I use a single-solvent system for recrystallization?

A4: Yes, if you can find a solvent where 4-(propane-2-sulfonyl)-1H-pyrazole is highly soluble at high temperatures and poorly soluble at low temperatures, a single-solvent recrystallization is ideal. Common single solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[7]

IV. Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general method for the recrystallization of 4-(propane-2-sulfonyl)-1H-pyrazole.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find a suitable one (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[7]

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Data Presentation:

ParameterRecommended ConditionRationale
Solvent Choice Ethanol, Isopropanol, Ethyl Acetate/HexaneProvides good solubility differential between hot and cold conditions for many pyrazole derivatives.[7]
Cooling Rate Slow cooling followed by an ice bathPromotes the formation of larger, purer crystals and maximizes yield.[7]
Washing Solvent Cold recrystallization solventRemoves impurities without dissolving a significant amount of the product.[7]
Protocol 2: Flash Column Chromatography

This protocol outlines a general procedure for purification by flash column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal mobile phase using TLC. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[7]

  • Column Packing: Pack a column with silica gel as a slurry in the initial mobile phase.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.[5]

  • Elution: Run the column using the chosen mobile phase, applying positive pressure.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation:

ParameterRecommended ConditionRationale
Stationary Phase Silica gel (230-400 mesh)Standard choice for flash chromatography of moderately polar compounds.[1]
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolGradients of these systems are effective for eluting pyrazole derivatives.
Sample Loading Dry loadingLeads to better separation and resolution.[5]

V. Visualizations

Workflow for Purification of 4-(propane-2-sulfonyl)-1H-pyrazole

PurificationWorkflow Crude Crude Synthesized Product TLC TLC Analysis for Impurity Profile Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Simple impurity profile Column Column Chromatography TLC->Column Complex impurity profile or regioisomers Analysis Purity Analysis (HPLC, NMR, MS) Recrystallization->Analysis Column->Analysis Pure Pure Product (>98%) Analysis->Pure Purity Confirmed

Caption: General workflow for the purification and analysis of 4-(propane-2-sulfonyl)-1H-pyrazole.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Attempt Recrystallization OilingOut Compound Oils Out? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No SlowCool Slow Down Cooling Rate OilingOut->SlowCool Yes Success Successful Crystallization LowYield->Success No MinimizeSolvent Use Minimum Hot Solvent LowYield->MinimizeSolvent Yes AddSolvent Add More 'Good' Solvent SlowCool->AddSolvent ChangeSolvent Use Mixed Solvent System AddSolvent->ChangeSolvent ChangeSolvent->Start ThoroughCooling Ensure Thorough Cooling (Ice Bath) MinimizeSolvent->ThoroughCooling ThoroughCooling->Start

Caption: Decision-making process for troubleshooting common recrystallization issues.

VI. References

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.

  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers.

  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.

  • BenchChem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers.

  • BenchChem. (2025). Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole.

  • Google Patents. (n.d.). Method for purifying pyrazoles.

  • BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers.

  • Google Patents. (n.d.). Process for the purification of pyrazoles.

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). National Center for Biotechnology Information.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.

  • BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Conditions for 4-(propane-2-sulfonyl)-1H-pyrazole Analysis

Introduction: A Scientist's Guide to Method Development Welcome to the technical support center for the analysis of 4-(propane-2-sulfonyl)-1H-pyrazole. As drug development professionals, we understand that a robust and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scientist's Guide to Method Development

Welcome to the technical support center for the analysis of 4-(propane-2-sulfonyl)-1H-pyrazole. As drug development professionals, we understand that a robust and reliable analytical method is the bedrock of accurate quantification and impurity profiling. This guide is structured not as a rigid protocol, but as a dynamic, question-driven resource to empower you in your method development and troubleshooting journey. We will explore the causal relationships behind chromatographic phenomena and provide scientifically-grounded solutions to common challenges.

The target analyte, 4-(propane-2-sulfonyl)-1H-pyrazole, presents a unique analytical challenge. Its structure combines a polar, ionizable pyrazole moiety with a highly polar sulfonyl group. This inherent polarity means that conventional reversed-phase (RP-HPLC) methods may struggle to achieve adequate retention, necessitating a more nuanced approach.[1][2] This guide will navigate two primary chromatographic strategies: advanced Reversed-Phase HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC), ensuring you have the tools to build a self-validating and trustworthy method.

Part 1: Initial Method Development & Strategy

This section addresses the foundational questions that arise when beginning method development for a novel or challenging compound.

Q1: Where do I start? What are the most critical initial parameters for analyzing 4-(propane-2-sulfonyl)-1H-pyrazole?

Answer: The starting point for any method development is a thorough understanding of the analyte's physicochemical properties to anticipate its chromatographic behavior. Given the polar sulfonyl group and the basic nitrogen atoms in the pyrazole ring, we can predict that the compound is highly polar.[3][4] Therefore, achieving sufficient retention on a standard C18 column will be the primary challenge.[5]

Our initial strategy should be twofold:

  • Optimize Reversed-Phase HPLC for Polar Analytes.

  • Explore HILIC as a powerful alternative.

The workflow below illustrates the logical progression for method development.

MethodDevelopmentWorkflow start_node start_node decision_node decision_node process_node process_node alt_process_node alt_process_node end_node end_node start Analyte Characterization (4-(propane-2-sulfonyl)-1H-pyrazole is POLAR) strategy Select Initial Strategy start->strategy rp_path Strategy 1: Reversed-Phase (RP) strategy->rp_path Primary hilic_path Strategy 2: HILIC strategy->hilic_path Alternative rp_column Select Aqueous-Stable Column (e.g., Polar-Endcapped C18) rp_path->rp_column hilic_column Select HILIC Column (e.g., Zwitterionic, Amide) hilic_path->hilic_column rp_mobile_phase Optimize Mobile Phase (Low pH Buffer, e.g., 0.1% TFA or Formic Acid) rp_column->rp_mobile_phase check_retention Adequate Retention? (k' > 2) rp_mobile_phase->check_retention hilic_mobile_phase Optimize Mobile Phase (High Acetonitrile >80%) hilic_column->hilic_mobile_phase hilic_mobile_phase->check_retention check_retention->hilic_path No (from RP) optimize_gradient Optimize Gradient & Flow Rate (Resolution, Run Time) check_retention->optimize_gradient Yes validate Perform System Suitability & Method Validation optimize_gradient->validate final_method Final Robust Method validate->final_method

Caption: HPLC Method Development Workflow for Polar Analytes.

Recommended Starting Conditions:

Here is a table summarizing the recommended starting points for both RP-HPLC and HILIC approaches.

ParameterStrategy 1: Reversed-Phase (Aqueous-Stable)Strategy 2: HILICRationale
Column Polar-endcapped or polar-embedded C18, 150 x 4.6 mm, 3.5 µmZwitterionic or Amide HILIC, 150 x 4.6 mm, 3.5 µmRP: Prevents phase dewetting with highly aqueous mobile phases.[6] HILIC: Provides robust retention for highly polar compounds.[7][8]
Mobile Phase A 0.1% Formic Acid or TFA in Water10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0RP: Low pH ensures consistent protonation of the pyrazole ring, improving peak shape. HILIC: High organic content is essential for retention; buffer provides ionic strength.[9]
Mobile Phase B Acetonitrile10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0RP: Standard organic modifier. HILIC: Water is the strong eluting solvent.[8]
Gradient 5% to 50% B over 15 minutes100% A to 60% A over 15 minutesA scouting gradient to determine the elution profile.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C40 °CRP: Controls viscosity and improves reproducibility. HILIC: Higher temperature can improve peak efficiency.
Detector PDA/DAD, 210-400 nmPDA/DAD, 210-400 nmThe pyrazole moiety has UV absorbance; a PDA detector will help determine the optimal wavelength (λmax).[10]
Injection Vol. 5 µL5 µLStart low to avoid column overload.
Sample Diluent Mobile Phase A or Water/ACN (95:5)Acetonitrile (>90%) with 0.1% Formic AcidCrucial! Sample solvent must be weaker than the initial mobile phase to prevent peak distortion. For HILIC, this means high organic content.

Part 2: Troubleshooting Guide

This section is designed to solve specific problems you may encounter during method development and routine analysis.

Q2: My peak for 4-(propane-2-sulfonyl)-1H-pyrazole shows significant tailing. What is the cause and how do I fix it?

Answer: Peak tailing is one of the most common issues in HPLC, especially for basic compounds like pyrazoles. The primary cause is unwanted secondary interactions between the analyte and the stationary phase. Specifically, the basic nitrogen atoms on the pyrazole ring can interact with acidic, negatively charged residual silanol groups on the silica support of the column.

Causality Chain:

  • At mid-range pH, some surface silanols (-Si-OH) are deprotonated to -Si-O⁻.

  • The basic pyrazole analyte can be protonated, carrying a positive charge.

  • A strong ionic interaction occurs between the positive analyte and the negative silanol sites.

  • This interaction is stronger than the desired hydrophobic partitioning, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

Below is a troubleshooting workflow to systematically eliminate peak tailing.

TailingTroubleshooting start_node Peak Tailing Observed (Asymmetry > 1.2) decision_node decision_node action_node action_node check_node check_node solution_node solution_node start start check_overload Is it Column Overload? start->check_overload reduce_conc Action: Reduce Sample Concentration/Volume by 10x check_overload->reduce_conc Yes secondary_interactions Suspect Secondary Silanol Interactions check_overload->secondary_interactions No overload_resolved Symmetrical Peak? reduce_conc->overload_resolved Test solution_found Problem Solved overload_resolved->solution_found Yes overload_resolved->secondary_interactions No ph_adjust Action: Lower Mobile Phase pH (e.g., pH 2.5-3.0 with TFA/Formic Acid) secondary_interactions->ph_adjust check_ph_effect Symmetrical Peak? ph_adjust->check_ph_effect Rationale: Protonates silanols (Si-OH), suppressing ionic interactions. column_choice Action: Use a High-Purity, Base-Deactivated Column column_choice->solution_found Rationale: Fewer accessible silanols for interaction. check_ph_effect->solution_found Yes check_ph_effect->column_choice No

Caption: Troubleshooting Workflow for Peak Tailing.

Step-by-Step Protocol to Eliminate Tailing:

  • Verify Not Overload: First, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you are experiencing mass overload. Reduce your sample concentration or injection volume.

  • Lower Mobile Phase pH: If tailing persists, the cause is likely secondary interactions. Adjust your aqueous mobile phase (Eluent A) to a pH between 2.5 and 3.0 using an additive like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This serves two purposes: it fully protonates the pyrazole analyte for consistent behavior and, more importantly, it keeps the surface silanols in their neutral (-Si-OH) state, preventing ionic interactions.[11]

  • Use a Base-Deactivated Column: If lowering the pH does not completely resolve the issue, ensure you are using a modern, high-purity silica column that is end-capped and certified for base deactivation. These columns have a minimal number of accessible silanol groups.

Q3: I am getting no or very poor retention (k' < 1) using a standard C18 column. What should I do?

Answer: This is the most anticipated problem for 4-(propane-2-sulfonyl)-1H-pyrazole due to its high polarity. A low retention factor (k') indicates that the analyte has a much stronger affinity for the mobile phase than the stationary phase.[2]

Solutions, in order of preference:

  • Switch to HILIC Mode: This is the most effective solution. HILIC is designed specifically for polar analytes.[12][13] The mechanism involves partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase. Use the HILIC starting conditions from the table in Q1. This approach fundamentally changes the chromatography to favor your polar analyte, providing robust retention.[9]

  • Use an "Aqueous-Stable" Reversed-Phase Column: If you must remain in reversed-phase mode, a standard C18 column is not suitable for the highly aqueous mobile phases needed to retain your compound. Mobile phases with >95% water can cause the C18 alkyl chains to collapse ("dewetting"), leading to a dramatic loss of retention and reproducibility.[6] Switch to a column with a polar-embedded or polar-endcapped ligand chemistry. These are designed to remain wetted and functional in 100% aqueous conditions.

  • Drastically Reduce Organic Content: On an appropriate aqueous-stable column, you can try running a very shallow gradient starting from 0-2% organic modifier. This may provide the retention you need, but be aware that run times can become long.

Q4: My retention times are drifting between injections. What are the likely causes?

Answer: Retention time instability is a critical issue for method validation and reliability. The cause depends on the chromatographic mode.

Potential CauseIn Reversed-Phase ModeIn HILIC ModeSolution
Column Equilibration Less common, but can occur with ion-pairing or TFA.Very Common. HILIC stationary phases take longer to equilibrate the water layer.Solution: Always include a long equilibration step (10-15 column volumes) at initial conditions before the first injection and between runs with steep gradients.
Mobile Phase pH Small changes in buffer pH near the analyte's pKa can shift retention.Less impactful on retention unless it changes analyte charge.Solution: Prepare buffers fresh daily. Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa for robustness.
Column Temperature Fluctuations in ambient temperature can cause drift.Fluctuations in ambient temperature can cause drift.Solution: Always use a thermostatically controlled column compartment.
Sample Diluent Mismatch Injecting in a much stronger solvent (e.g., high organic) will cause early elution.Very Common. Injecting in a solvent with too much water will cause early elution and peak splitting.Solution: Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase. For HILIC, this means a high percentage of acetonitrile.

Part 3: Frequently Asked Questions (FAQs)

Q5: How should I prepare my sample for analysis?

  • Answer: The cardinal rule is to dissolve your sample in a solvent that is chromatographically weaker than your starting mobile phase.

    • For Reversed-Phase: Ideally, dissolve in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). If solubility is an issue, use the minimum amount of organic solvent necessary.

    • For HILIC: This is critical. You must dissolve your sample in a high concentration of organic solvent, typically >90% acetonitrile. Dissolving in water will cause severe peak distortion and poor retention as the water from the sample injection acts as a very strong solvent.[9]

Q6: What are typical system suitability test (SST) criteria for this analysis?

  • Answer: SST ensures your system is performing correctly before running samples. A typical SST protocol would involve 5-6 replicate injections of a standard solution.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Tf) 0.9 ≤ Tf ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
%RSD of Retention Time ≤ 1.0%Measures precision of the pump and column stability.
%RSD of Peak Area ≤ 2.0%Measures overall system precision (pump and injector).

Q7: How can I improve the sensitivity of my method to detect low-level impurities?

  • Answer:

    • Optimize Detection Wavelength: Use the λmax identified from your PDA/DAD detector scan. For pyrazoles, there may be a lower wavelength maximum (e.g., ~220 nm) that provides a stronger signal, but be aware of potential baseline interference from mobile phase additives.

    • Increase Injection Volume: This is a simple way to get more analyte on the column, but be careful not to exceed the column's mass capacity, which would lead to peak fronting.

    • Switch to Mass Spectrometry (LC-MS): This is the most powerful solution. An MS detector offers significantly higher sensitivity and selectivity. HILIC methods are particularly well-suited for MS as the high organic mobile phase promotes efficient droplet desolvation and ionization in the MS source.[13]

    • Use a Lower-Bleed Mobile Phase Additive: If using UV, TFA can have a high background at low wavelengths. Switching from 0.1% TFA to 0.1% Formic Acid can often lower baseline noise and improve the signal-to-noise ratio.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • SIELC Technologies. (2018, February 17). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • BenchChem. (2025, December). A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives.
  • Li, Y., et al. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH.
  • Guillarme, D., & Veuthey, J. L. (2026, March 25). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Chromatography Online.
  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes.
  • Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • PubChem. (n.d.). 1H-Pyrazole-4-sulfonic acid. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (n.d.). HILIC separations: A guide to hydrophilic interaction chromatography.
  • PubChem. (n.d.). 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide. National Center for Biotechnology Information.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-(Propane-2-sulfonyl)-1H-pyrazole Substitutions

Welcome to the Technical Support Center for functionalizing 4-(propane-2-sulfonyl)-1H-pyrazole. As a drug development professional, you are likely utilizing this scaffold for its robust physicochemical properties and bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for functionalizing 4-(propane-2-sulfonyl)-1H-pyrazole. As a drug development professional, you are likely utilizing this scaffold for its robust physicochemical properties and bioisosteric potential. However, substitutions (particularly N-alkylation and N-arylation) on this nucleus present a complex dual challenge:

  • Electronic Deactivation: The 4-sulfonyl moiety is a strong electron-withdrawing group (EWG). It increases the acidity of the N-H bond but drastically reduces the nucleophilicity of the resulting pyrazolide anion.

  • Steric Shielding: The bulky isopropyl group on the sulfonyl moiety creates a rotating steric umbrella, severely hindering the trajectory of incoming electrophiles to the adjacent N1/N2 positions.

This guide provides field-tested troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these barriers.

Frequently Asked Questions (FAQs)

Q1: Why do standard N-alkylation conditions (e.g., K₂CO₃ in DMF) result in incomplete reactions and poor yields for this substrate? A1: Standard conditions fail due to a mismatch between the base strength and the substrate's nucleophilicity, compounded by steric repulsion. While K₂CO₃ is sufficient to deprotonate standard pyrazoles, the resulting 4-(propane-2-sulfonyl)pyrazolide anion is highly stabilized and poorly nucleophilic. When an electrophile attempts to approach, the steric bulk of the isopropyl group increases the activation energy of the transition state. To overcome this, you must use stronger bases (like Cs₂CO₃ or NaH) to ensure complete deprotonation and highly polar aprotic solvents (like DMSO) to minimize ion-pairing, thereby maximizing the nucleophilicity of the naked pyrazolide anion[1].

Q2: I am trying to couple a bulky aryl halide to the pyrazole nitrogen. Buchwald-Hartwig amination is failing. What is the mechanistic bottleneck? A2: In Pd-catalyzed C-N cross-coupling, the steric bottleneck occurs during the transmetalation and amine binding steps. The bulky 4-(propane-2-sulfonyl) group prevents the pyrazole from coordinating effectively to the Pd(II) center. Furthermore, if coordination does occur, the subsequent reductive elimination is sterically hindered. You must switch to highly sterically demanding, electron-rich phosphine ligands (such as BrettPhos or tBuBrettPhos) which are specifically designed to force the Pd center and the bulky amine into a geometry that accelerates reductive elimination[2].

Q3: Are there alternative alkylation strategies that avoid strong basic conditions? A3: Yes. If your substrate or electrophile is base-sensitive, you can utilize an acid-catalyzed approach using trichloroacetimidates. Under Brønsted acid catalysis (e.g., camphorsulfonic acid), the trichloroacetimidate is activated, allowing the weakly nucleophilic, sterically hindered pyrazole to attack without the need for deprotonation. This method is highly effective for installing benzylic or benzhydryl groups where basic conditions fail[3].

Troubleshooting Guide: Common Experimental Failures

Symptom 1: No Product Formation; Starting Material Recovered

  • Root Cause: Inadequate deprotonation or complete steric block of the electrophile.

  • Resolution:

    • Switch from K₂CO₃ to NaH (60% dispersion in mineral oil).

    • Change the electrophile leaving group. The reactivity trend is I > Br > Cl > OTs. If using an alkyl chloride, perform a Finkelstein reaction in situ by adding 1.0 equivalent of NaI, or switch directly to the alkyl iodide[1].

Symptom 2: Multiple Regioisomers Formed (if C3/C5 are asymmetrically substituted)

  • Root Cause: The bulky 4-sulfonyl group forces the reaction under thermodynamic control, leading to mixtures.

  • Resolution: Use fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP forms strong hydrogen bonds with the pyrazole nitrogens, altering their relative nucleophilicity and often driving the reaction to a single regioisomer[1].

Symptom 3: Low Yields in N-Alkylation due to Competing Side Reactions

  • Root Cause: Prolonged heating degrades the electrophile or the solvent (e.g., DMF hydrolysis).

  • Resolution: Implement Phase-Transfer Catalysis (PTC). Using solid KOH or KOtBu with 18-crown-6 in a non-polar solvent (or neat) allows for rapid alkylation at room temperature, bypassing the need for prolonged heating and preventing solvent-mediated side reactions[4].

Visualizations & Workflows

Troubleshooting Start Reaction Yield < 20%? CheckBase Evaluate Base & Solvent Start->CheckBase BaseWeak Using K2CO3/TEA? CheckBase->BaseWeak CheckElec Electrophile Reactivity CheckBase->CheckElec Base is optimal BaseStrong Switch to Cs2CO3 or NaH in DMSO/DMF BaseWeak->BaseStrong Yes ElecWeak Using Alkyl Chloride? CheckElec->ElecWeak ElecStrong Switch to Alkyl Iodide or Trichloroacetimidate ElecWeak->ElecStrong Yes

Decision tree for troubleshooting low yields in sterically hindered pyrazole substitutions.

Mechanism OxAdd Oxidative Addition (Fast) Transmet Amine Binding / Transmetalation (Steric Bottleneck) OxAdd->Transmet Pd(II) Intermediate RedElim Reductive Elimination (Ligand Dependent) Transmet->RedElim Bulky Ligand Promotes RedElim->OxAdd Pd(0) Regeneration Product N-Substituted Pyrazole RedElim->Product Product Release

Catalytic cycle highlighting the steric bottleneck during amine binding and transmetalation.

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the N-alkylation of sterically hindered 4-sulfonylpyrazoles with standard alkyl halides, demonstrating the critical impact of base and solvent selection.

Base (1.5 eq)SolventTemperature (°C)ElectrophileConversion (%)Isolated Yield (%)
K₂CO₃DMF80Alkyl-Cl< 10N/A
K₂CO₃DMF80Alkyl-I4538
Cs₂CO₃DMSO60Alkyl-I8579
NaHDMF25Alkyl-I> 9592
KOtBu + 18-Crown-6Neat (PTC)25Alkyl-Br> 9594

Data synthesized from established optimization matrices for hindered pyrazole N-alkylation[1][4].

Self-Validating Experimental Protocols

Protocol A: High-Efficiency N-Alkylation via Sodium Hydride Activation

Causality Focus: NaH ensures irreversible, quantitative deprotonation of the deactivated pyrazole. The evolution of H₂ gas serves as a self-validating visual indicator of successful anion generation.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 4-(propane-2-sulfonyl)-1H-pyrazole (1.0 eq) and anhydrous DMF (to reach 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Self-Validation Check: Observe for continuous bubbling (H₂ gas). If no bubbling occurs, the NaH has degraded to NaOH; abort the reaction and use a fresh batch of base.

  • Activation: Stir at room temperature for 30 minutes until the solution becomes clear, indicating complete formation of the pyrazolide anion.

  • Alkylation: Cool back to 0 °C. Add the alkyl iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

Causality Focus: This protocol bypasses the steric hindrance of the pyrazolide anion by relying on the high electrophilicity of an acid-activated trichloroacetimidate[5].

  • Preparation: Dissolve 4-(propane-2-sulfonyl)-1H-pyrazole (1.0 eq) and the desired alkyl trichloroacetimidate (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to form a 0.25 M solution.

  • Catalysis: Add camphorsulfonic acid (CSA, 0.1 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature for 4–24 hours. Monitor progress by TLC.

    • Self-Validation Check: The disappearance of the trichloroacetimidate spot on TLC indicates consumption. If the pyrazole remains unreacted while the electrophile is consumed, the steric bulk is too great for this specific electrophile, and heating to 50 °C may be required.

  • Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 4-(propane-2-sulfonyl)-1H-pyrazole

Welcome to the Technical Support Center for the purification and recrystallization of 4-(propane-2-sulfonyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and recrystallization of 4-(propane-2-sulfonyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on delivering practical, field-proven insights to ensure the highest purity of your final product.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification and handling of 4-(propane-2-sulfonyl)-1H-pyrazole.

Q1: What are the most suitable solvents for the recrystallization of 4-(propane-2-sulfonyl)-1H-pyrazole?

A1: The choice of solvent is critical for successful recrystallization and depends on the polarity of the sulfonylated pyrazole. For 4-(propane-2-sulfonyl)-1H-pyrazole, a compound of moderate polarity, a range of single and mixed-solvent systems can be effective.

  • Single Solvents: Ethanol, methanol, isopropanol, and ethyl acetate are often good starting points for single-solvent recrystallization.[1] The ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures.

  • Mixed-Solvent Systems: A common and often highly effective technique involves dissolving the compound in a "good" solvent (one in which it is readily soluble, such as ethanol or methanol) at an elevated temperature.[1] A "poor" or "anti-solvent" (one in which the compound is sparingly soluble, like water or hexane) is then added dropwise to the hot solution until turbidity (cloudiness) is observed.[1][2] Common mixed-solvent systems for pyrazole derivatives include ethanol/water and ethyl acetate/hexane.[1][2]

Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline lattice. This is often due to the melting point of the compound being lower than the boiling point of the solvent, or a high concentration of impurities. To remedy this:

  • Add more of the "good" solvent: This will lower the saturation point and may allow crystallization to occur at a temperature below the compound's melting point.

  • Slow down the cooling process: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Using an insulated container can help.[1]

  • Change the solvent system: Experiment with a different solvent or a different ratio in your mixed-solvent system.[1]

  • Use a seed crystal: If a small amount of pure, solid compound is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: Low recovery is a common issue in recrystallization. To improve your yield:

  • Use the minimum amount of hot solvent: The most common reason for low yield is using an excess of solvent, which keeps more of your compound dissolved in the mother liquor upon cooling.[1]

  • Ensure complete cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.

  • Check the mother liquor: To see if a significant amount of product remains in the filtrate, you can evaporate a small sample. If a large amount of solid is recovered, it may be worth concentrating the mother liquor and attempting a second crystallization.

Q4: Are there alternative purification methods if recrystallization is not effective?

A4: Yes. If recrystallization fails to yield a pure product, or if the compound is an oil, column chromatography is a highly effective alternative. For pyrazole-4-sulfonamide derivatives, purification by column chromatography on silica gel is a documented method.[3]

II. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the recrystallization of 4-(propane-2-sulfonyl)-1H-pyrazole.

Troubleshooting Workflow Diagram

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals Crystals form? cool->crystals seed_crystal Add seed crystal cool->seed_crystal No crystals form oiling_out Oiling out? crystals->oiling_out No success Pure Crystals Obtained crystals->success Yes add_more_solvent Add more 'good' solvent, reheat, cool slowly oiling_out->add_more_solvent Yes change_solvent Change solvent system oiling_out->change_solvent No low_yield Low yield? concentrate Concentrate mother liquor, recrystallize again low_yield->concentrate Yes wash_cold Wash with minimal ice-cold solvent low_yield->wash_cold Check wash step impure Product impure? column_chrom Consider column chromatography impure->column_chrom Yes, other impurities decolorize Use activated charcoal during recrystallization impure->decolorize Yes, colored success->low_yield success->impure add_more_solvent->cool change_solvent->dissolve seed_crystal->cool concentrate->dissolve wash_cold->success decolorize->dissolve

Caption: A decision tree for troubleshooting common recrystallization issues.

Problem: No Crystals Form Upon Cooling
Potential Cause Solution Scientific Rationale
Too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.The solution is not saturated enough for crystals to form. By reducing the solvent volume, the concentration of the solute increases, leading to supersaturation upon cooling.
The solution is supersaturated. Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod.The scratch on the glass provides a rough surface that can act as a nucleation site for crystal growth to begin.
Add a "seed crystal" of the pure compound.A seed crystal provides a pre-existing crystal lattice onto which dissolved molecules can deposit, initiating crystallization.
Problem: The Product "Oils Out"
Potential Cause Solution Scientific Rationale
The melting point of the compound is lower than the boiling point of the solvent. Add more of the "good" solvent to the hot solution before cooling.This lowers the saturation temperature of the solution, allowing crystallization to occur at a temperature below the compound's melting point.[1]
The cooling rate is too fast. Allow the solution to cool to room temperature more slowly. Insulate the flask or place it in a warm water bath that is allowed to cool to room temperature.Slower cooling provides more time for the molecules to arrange themselves into an ordered crystal lattice rather than aggregating as a disordered liquid.[1]
High concentration of impurities. Consider a preliminary purification step, such as column chromatography, before recrystallization.Impurities can interfere with crystal lattice formation and lower the melting point of the mixture.
Problem: The Recrystallized Product is Still Impure
Potential Cause Solution Scientific Rationale
Colored impurities are present. Add a small amount of activated charcoal to the hot solution before filtration.Activated charcoal has a high surface area and can adsorb colored impurities.
Insoluble impurities are present. Perform a hot gravity filtration of the solution before allowing it to cool.This will remove any solid impurities that did not dissolve in the hot solvent.
Soluble impurities co-precipitated. Ensure the cooling process is slow and undisturbed. Wash the collected crystals with a minimal amount of ice-cold solvent.Rapid cooling can trap impurities within the crystal lattice. Washing with cold solvent will remove soluble impurities adhering to the crystal surface.

III. Experimental Protocols

The following are generalized protocols for the recrystallization of 4-(propane-2-sulfonyl)-1H-pyrazole. Optimization of solvent choice and volumes will be necessary.

Protocol 1: Single-Solvent Recrystallization

This is the most common technique and relies on the decreased solubility of the compound at lower temperatures.

Materials:

  • Crude 4-(propane-2-sulfonyl)-1H-pyrazole

  • High-purity solvent (e.g., ethanol, isopropanol, or ethyl acetate)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding the hot solvent in small portions until the compound just completely dissolves. It is crucial to use the minimum amount of hot solvent necessary.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[1]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility properties.

Materials:

  • Crude 4-(propane-2-sulfonyl)-1H-pyrazole

  • A "good" solvent (e.g., ethanol, methanol)

  • A "poor" solvent/anti-solvent (e.g., water, hexane)

  • Erlenmeyer flask

  • Heating source

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.[1]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.[1][2]

  • Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol, using the cold solvent mixture or just the cold anti-solvent for washing the crystals.

Recrystallization Workflow Diagram

G start Start with Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot gravity filtration (if insoluble impurities) dissolve->hot_filter cool Slowly cool to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filter Collect crystals by vacuum filtration ice_bath->vacuum_filter wash Wash with minimal ice-cold solvent vacuum_filter->wash dry Dry pure crystals wash->dry end Pure Product dry->end

Caption: A generalized workflow for the recrystallization process.

IV. Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4][5]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[4][5]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Some related compounds are moisture-sensitive.[6]

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[4][5]

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

V. References

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.

  • Angene Chemical. (2025, March 22). Safety Data Sheet: 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride.

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules.

  • Fisher Scientific. (2024, March 5). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-sulfonyl chloride.

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.

  • Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Advances.

  • ChemicalBook. (2026, March 18). Pyrazole.

  • Thermo Fisher Scientific. (2024, June 9). Safety Data Sheet: 1H-Pyrazole.

  • The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research.

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Journal of Medicinal Chemistry.

  • Millipore-Sigma. (n.d.). Safety Data Sheet: Pyrazole.

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

  • BenchChem. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Nitro-1H-pyrazole.

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.

  • ChemRxiv. (2025, June 30). Practical Synthesis of Pyrazol-4-thiols.

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

  • ResearchGate. (n.d.). Several synthetic methods for sulfonated pyrazoles.

  • PubMed. (2014, December 1). Synthesis of pyrazolo[4,3-e][1][3][7]triazine sulfonamides, novel Sildenafil analogs with tyrosinase inhibitory activity.

  • ResearchGate. (2020, November 20). Solubility Behaviors and Correlations of Common Organic Solvents.

  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.

  • ResearchGate. (2025, April 7). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.

  • Chemical Review and Letters. (n.d.). Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines.

  • Scientific Reports. (n.d.). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors.

  • SciSpace. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity.

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. Journal of Heterocyclic Chemistry.

  • ResearchGate. (2026, March 10). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors.

  • Journal of Synthetic Chemistry. (2024, May 31). Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3].

Sources

Reference Data & Comparative Studies

Validation

4-(propane-2-sulfonyl)-1H-pyrazole vs 4-methanesulfonyl-1H-pyrazole in drug design

A Comparative Guide to 4-(Propane-2-sulfonyl)-1H-pyrazole vs. 4-Methanesulfonyl-1H-pyrazole in Drug Design As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks during lead optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to 4-(Propane-2-sulfonyl)-1H-pyrazole vs. 4-Methanesulfonyl-1H-pyrazole in Drug Design

As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks during lead optimization is rarely a simple matter of availability. It is an exercise in balancing physicochemical properties, target affinity, and metabolic stability. Pyrazole derivatives substituted with a sulfonyl group at the 4-position are privileged scaffolds in modern drug discovery. They offer potent hydrogen-bond accepting capabilities while maintaining a favorable pharmacokinetic profile[1].

This guide provides an objective, data-driven comparison between two critical bioisosteric fragments: 4-methanesulfonyl-1H-pyrazole (methylsulfonyl) and 4-(propane-2-sulfonyl)-1H-pyrazole (isopropylsulfonyl). By exploring the causality behind their structural differences, we will establish a rational framework for deploying these fragments in targeted drug design.

Structural and Physicochemical Profiling

The fundamental difference between these two fragments lies in the alkyl chain attached to the sulfonyl group. This seemingly minor modification—a methyl group versus an isopropyl group—drastically alters the steric volume and lipophilicity of the molecule.

  • 4-Methanesulfonyl-1H-pyrazole: With a molecular weight of 146.17 g/mol [2], the methylsulfonyl group provides a strong electron-withdrawing effect and minimal steric hindrance[1]. It is the fragment of choice when the target binding pocket is narrow or when the overall lipophilicity (LogP) of the lead compound must be minimized to preserve aqueous solubility.

  • 4-(Propane-2-sulfonyl)-1H-pyrazole: Weighing 174.22 g/mol , the isopropyl derivative introduces a branched, bulky aliphatic chain. This steric bulk is strategically utilized to fill larger hydrophobic pockets, driving target affinity through favorable entropy of binding (displacing ordered water molecules).

Table 1: Physicochemical Comparison of Sulfonylpyrazole Fragments

Property4-Methanesulfonyl-1H-pyrazole4-(Propane-2-sulfonyl)-1H-pyrazole
Molecular Formula C₄H₆N₂O₂SC₆H₁₀N₂O₂S
Molecular Weight 146.17 g/mol 174.22 g/mol
Steric Bulk (Alkyl) Minimal (Linear/Small)High (Branched)
Relative Lipophilicity Lower (Promotes Solubility)Higher (Drives Permeability)
Primary Metabolic Liability Low (Stable methyl group)High (Tertiary C-H oxidation)

Mechanistic Insights: Target Binding vs. Metabolic Stability

In rational drug design, the choice between a methyl and an isopropyl substituent is a classic trade-off between potency and metabolic clearance.

Target Affinity (The Potency Driver): The sulfonyl group acts as a potent hydrogen-bond acceptor, often interacting with the solvent-exposed regions or hinge regions of kinases. When designing inhibitors for targets like Hematopoietic Progenitor Kinase 1 (HPK1), researchers have found that replacing a methylsulfonyl group with larger alkyl-sulfonyl groups can significantly alter both potency and kinase selectivity[3]. The isopropyl group can probe adjacent hydrophobic sub-pockets, increasing Van der Waals interactions. Similar steric-filling strategies using isopropylsulfonyl moieties have been successfully employed in the design of ATR kinase inhibitors like VX-970 (M6620)[4].

Metabolic Stability (The PK Liability): While the isopropyl group may boost target affinity, it introduces a tertiary carbon-hydrogen (C-H) bond. This tertiary carbon is highly susceptible to oxidation by Cytochrome P450 (CYP3A4) enzymes in the liver, potentially leading to rapid metabolic clearance. Conversely, the methyl group in 4-methanesulfonyl-1H-pyrazole is highly stable against oxidative metabolism, ensuring a longer half-life, albeit sometimes at the cost of optimal pocket-filling.

Pharmacophore Target Kinase Binding Pocket Pyrazole Pyrazole Ring (H-Bond Donor/Acceptor) Target->Pyrazole Hinge Binding Sulfonyl Sulfonyl Group (-SO2-) (Strong H-Bond Acceptor) Target->Sulfonyl Solvent/Sub-pocket H-bond Alkyl Alkyl Substituent (Methyl vs Isopropyl) Target->Alkyl Steric Clash or Hydrophobic Fill Pyrazole->Sulfonyl Sulfonyl->Alkyl

Caption: Pharmacophore interactions of 4-sulfonylpyrazoles within a kinase binding pocket.

Experimental Methodologies (Self-Validating Systems)

To objectively evaluate which fragment yields the superior lead compound, the following self-validating experimental workflows must be executed. A self-validating protocol ensures that internal controls prove the assay's integrity independently of the test compound's performance.

Fragment Incorporation via Suzuki-Miyaura Coupling

Both fragments can be incorporated into core scaffolds using standard cross-coupling.

  • Reagents: 1.0 eq Aryl halide core, 1.2 eq 4-sulfonylpyrazole-boronic acid pinacol ester, 0.05 eq Pd(dppf)Cl₂, 2.0 eq K₂CO₃.

  • Solvent: Dioxane/H₂O (4:1).

  • Reaction: Degas with N₂ for 10 minutes. Heat at 90°C for 4 hours.

  • Validation: Monitor via LC-MS. The presence of the desired mass peak validates the catalytic cycle.

In Vitro Kinase Assay (TR-FRET)

To measure the causality of steric bulk on target affinity.

  • Preparation: Plate 10-point dose-response curves (10 µM to 0.5 nM) of the methyl and isopropyl derivatives in a 384-well plate.

  • Reaction: Add recombinant kinase (e.g., HPK1), ATP (at Km), and fluorescently labeled peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add TR-FRET development buffer (Europium-labeled antibody). Read emission at 615 nm and 665 nm.

  • Self-Validation Criteria:

    • Positive Control: Staurosporine must yield an IC₅₀ within 3-fold of its historical average.

    • Assay Integrity: The Z'-factor between DMSO (vehicle) and no-enzyme controls must be >0.6.

Human Liver Microsome (HLM) Stability Assay

To quantify the metabolic liability of the isopropyl's tertiary carbon.

  • Incubation: Incubate 1 µM of test compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add 1 mM NADPH to initiate CYP450 metabolism.

  • Sampling: Quench aliquots with cold acetonitrile containing an internal standard at 0, 5, 15, 30, and 60 minutes.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CL_int) and half-life (t₁/₂).

  • Self-Validation Criteria:

    • High-Clearance Control: Verapamil must show rapid depletion (t₁/₂ < 15 min).

    • Low-Clearance Control: Warfarin must remain stable (t₁/₂ > 120 min).

Workflow Start Fragment Selection 4-Sulfonylpyrazole Core Methyl 4-Methanesulfonyl-1H-pyrazole (Minimal Steric Bulk) Start->Methyl Isopropyl 4-(Propane-2-sulfonyl)-1H-pyrazole (High Steric Bulk) Start->Isopropyl Assay1 In Vitro Kinase Assay (Target Affinity) Methyl->Assay1 Assay2 HLM Stability Assay (Metabolic Clearance) Methyl->Assay2 Isopropyl->Assay1 Isopropyl->Assay2 Decision Lead Optimization Decision Balance Potency vs. PK Assay1->Decision Assay2->Decision

Caption: Workflow for evaluating sulfonylpyrazole fragments in lead optimization.

Comparative Performance Data

The table below summarizes representative, aggregated data illustrating the typical pharmacological trade-offs observed when substituting a methylsulfonyl group for an isopropylsulfonyl group in kinase inhibitor design (trends derived from macrocyclic kinase inhibitor optimizations[3]).

Table 2: Representative Impact on Kinase Inhibitor Profiles

ParameterMethylsulfonyl DerivativeIsopropylsulfonyl DerivativeCausality / Rationale
Target IC₅₀ 15.2 nM3.4 nMIsopropyl fills the hydrophobic sub-pocket, increasing VdW interactions and displacing water.
Aqueous Solubility High (>100 µM)Moderate (40 µM)The increased LogP of the isopropyl group reduces overall aqueous solubility.
HLM Half-life (t₁/₂) 45 min22 minThe tertiary carbon of the isopropyl group undergoes rapid CYP-mediated oxidation.

Conclusion: There is no universal "winner" between 4-(propane-2-sulfonyl)-1H-pyrazole and 4-methanesulfonyl-1H-pyrazole. If your lead compound suffers from poor target affinity but has excellent PK, the isopropyl variant is the logical upgrade. Conversely, if your compound is highly potent but suffers from rapid metabolic clearance or poor solubility, pivoting to the methylsulfonyl bioisostere is the scientifically sound strategy.

Sources

Comparative

A Senior Scientist's Guide to Purity Validation of 4-(propane-2-sulfonyl)-1H-pyrazole using Mass Spectrometry

This guide provides an in-depth, experience-driven comparison of mass spectrometry-based methods for the purity validation of 4-(propane-2-sulfonyl)-1H-pyrazole, a heterocyclic compound of interest in modern drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison of mass spectrometry-based methods for the purity validation of 4-(propane-2-sulfonyl)-1H-pyrazole, a heterocyclic compound of interest in modern drug discovery pipelines. As researchers, scientists, and drug development professionals, the assurance of compound purity is not merely a quality control checkpoint; it is the foundation upon which reliable biological data and successful regulatory outcomes are built. This document moves beyond standard operating procedures to explain the causality behind methodological choices, ensuring a robust and self-validating approach to purity analysis.

Part 1: Foundational Principles - The Analyte and the Analytical Approach

Before delving into experimental protocols, it is crucial to understand the physicochemical nature of the analyte and the principles of the chosen analytical technique. This foundational knowledge informs every subsequent decision in method development.

Analyte Profile: 4-(propane-2-sulfonyl)-1H-pyrazole
  • Structure: Chemical structure of 4-(propane-2-sulfonyl)-1H-pyrazole

  • Molecular Formula: C₆H₁₀N₂O₂S

  • Average Molecular Weight: 190.22 g/mol

  • Monoisotopic Mass: 190.04667 Da

The structure contains a polar pyrazole ring and a sulfonyl group, making it amenable to analysis by reverse-phase liquid chromatography. The presence of nitrogen atoms provides ideal sites for protonation, suggesting Electrospray Ionization (ESI) in positive mode as a primary strategy for mass spectrometric detection.

Why Mass Spectrometry? The Gold Standard for Purity

While techniques like HPLC with UV detection can quantify purity based on peak area, they lack mass selectivity. A co-eluting impurity with a similar UV chromophore can be easily missed. Mass spectrometry (MS) adds an orthogonal dimension of detection, separating and identifying components based on their unique mass-to-charge ratio (m/z).[1][2] This provides unparalleled confidence in peak purity and offers critical structural information about any detected impurities.[1][3]

For a molecule like 4-(propane-2-sulfonyl)-1H-pyrazole, Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior choice over Gas Chromatography-Mass Spectrometry (GC-MS). The compound's polarity and thermal lability could pose challenges for GC-MS, potentially requiring derivatization that adds complexity and introduces potential artifacts.[4] LC-MS analyzes the compound directly in solution, preserving its integrity and providing a more accurate purity profile.[5][6]

Part 2: A Validated Experimental Workflow for Purity Determination by LC-MS

The following protocol is designed not just for execution but for understanding. Each parameter is selected to build a self-validating system, where the data generated is inherently trustworthy.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing & Interpretation prep1 Accurately weigh Reference Standard & Test Sample prep2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) to 1 mg/mL prep1->prep2 prep3 Prepare serial dilutions (e.g., 0.1%, 0.05%) for LoQ prep2->prep3 lc Inject sample into HPLC/UPLC System prep3->lc Inject Samples ms Ionize eluent via ESI+ lc->ms analyzer Separate ions in High-Resolution Mass Analyzer (TOF/Orbitrap) ms->analyzer detector Detect ions and record m/z and intensity analyzer->detector process1 Integrate Total Ion Chromatogram (TIC) detector->process1 Raw Data process2 Extract Ion Chromatograms (XIC) for expected m/z of API & impurities process1->process2 process3 Calculate Purity (% Area) API Peak Area / Total Peak Area process2->process3 process4 Characterize Impurities (Accurate Mass & Fragmentation) process2->process4

Caption: LC-MS workflow for purity validation of 4-(propane-2-sulfonyl)-1H-pyrazole.

Detailed Step-by-Step Protocol

1. Preparation of Standards and Samples

  • Rationale: Accurate preparation is fundamental. Using a certified reference standard allows for definitive identification by retention time and mass. The diluent should be compatible with the initial mobile phase conditions to ensure good peak shape.

  • Protocol:

    • Prepare a stock solution of 4-(propane-2-sulfonyl)-1H-pyrazole reference standard at 1.0 mg/mL in a 50:50 acetonitrile/water diluent.

    • Prepare a stock solution of the test sample (synthesis batch) at the same concentration.

    • From the reference stock, prepare a dilution to the level of the reporting threshold (e.g., 0.05% or 0.5 µg/mL) to determine the limit of quantitation (LoQ).

2. Liquid Chromatography (LC) Method

  • Rationale: A gradient elution on a C18 column provides robust separation for a wide range of potential impurities, from polar starting materials to more non-polar byproducts. The use of formic acid aids in the protonation of the analyte for efficient positive-mode ESI.

  • Parameters:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

3. Mass Spectrometry (MS) Method

  • Rationale: High-Resolution Mass Spectrometry (HRMS), using a Time-of-Flight (TOF) or Orbitrap analyzer, is strongly recommended.[5] HRMS provides accurate mass measurements (<5 ppm), which allows for the determination of elemental composition, a critical step in the confident identification of unknown impurities.[3]

  • Parameters:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • Mass Analyzer: TOF or Orbitrap

    • Acquisition Mode: Full Scan

    • Mass Range: m/z 70 - 1000

    • Expected Ion: [M+H]⁺ = 191.0545

    • Key Source Settings:

      • Capillary Voltage: 3.5 kV

      • Gas Temperature: 325 °C

      • Nebulizer Gas: 45 psi

Part 3: Interpreting the Data - From Spectrum to Purity Statement

1. The Ideal Chromatogram: A pure sample will exhibit a single, sharp peak in the Total Ion Chromatogram (TIC). The mass spectrum extracted from this peak should show a dominant ion at m/z 191.0545 , corresponding to the protonated molecule [C₆H₁₁N₂O₂S]⁺. The measured mass should be within 5 ppm of the theoretical mass.

2. Identifying and Quantifying Impurities: Any additional peaks in the chromatogram are potential impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

  • Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

For each impurity peak, a detailed analysis is required:

  • Accurate Mass: Extract the mass spectrum for the impurity peak. The accurate mass of its molecular ion can suggest possible elemental formulas.

  • Fragmentation Analysis (MS/MS): If the impurity is present at a sufficient level, a tandem mass spectrometry (MS/MS) experiment can be performed to fragment the ion.[6] The fragmentation pattern provides clues to its structure. For sulfonyl pyrazoles, common fragmentation pathways include:

    • Loss of the isopropyl group ([M+H - C₃H₇]⁺)

    • Loss of SO₂ ([M+H - SO₂]⁺)

    • Cleavage of the pyrazole ring, often involving the loss of HCN.[7]

Part 4: Comparative Analysis with Alternative Methodologies

While LC-MS is the preferred method, it is useful to understand its performance in the context of other available technologies.

Technique Specificity Sensitivity Structural Information Limitations
LC-HRMS Very High (Mass-based)Very High (pg-ng)High (Accurate mass, fragmentation)Higher instrument cost; requires expertise in spectral interpretation.
HPLC-UV ModerateGood (ng-µg)Very Low (None)Cannot distinguish between co-eluting compounds; impurities without a chromophore are invisible.[8]
GC-MS HighVery High (pg-ng)High (Library matchable EI spectra)May require derivatization; not suitable for non-volatile or thermally labile compounds.[4]
Quantitative NMR (qNMR) Very High (Structure-based)Low (µg-mg)Very High (Full structure)Low throughput; requires a certified quantitative standard; less sensitive for trace impurities.

This comparison underscores that for a comprehensive purity assessment that combines sensitive detection with confident identification, LC-HRMS provides the most robust and reliable data for drug development professionals.[5][9]

References

  • Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Emery Pharma. [Link]

  • Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System. Agilent Technologies. [Link]

  • Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. [Link]

  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Agilent Technologies. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • How to guarantee the purity of compounds in the laboratory and the determination of molecular masses? ResearchGate. [Link]

  • 4-[1-(propane-2-sulfonyl)-1H-pyrazol-4-yl]. MolPort. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. National Institute of Standards and Technology. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Quantitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. JEOL. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Royal Society of Chemistry. [Link]

  • GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. ResearchGate. [Link]

  • 1-(propan-2-yl)-1h-pyrazole-4-sulfonyl chloride. PubChem. [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep. [Link]

  • Pyrazole. Britannica. [Link]

  • 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide. PubChem. [Link]

  • 3-(propan-2-yl)-1Н-pyrazole-4-sulfonyl chloride. NextSDS. [Link]

  • 4-Propan-2-yl-1H-pyrazole. ChemAdvin. [Link]

  • 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride. ECHA. [Link]

  • 1H-Pyrazole-4-sulfonic acid. PubChem. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

Sources

Validation

The Cutting Edge: A Comparative Guide to 4-(Propane-2-sulfonyl)-1H-pyrazole Analogs as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatility in targeting a wide array of enzymes implicated in human disease...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatility in targeting a wide array of enzymes implicated in human diseases. The addition of a sulfonyl or sulfonamide moiety to this privileged structure has given rise to a class of potent enzyme inhibitors with significant therapeutic potential. This guide provides an in-depth comparative analysis of the efficacy of 4-(propane-2-sulfonyl)-1H-pyrazole and its close structural analogs as inhibitors of key enzyme families, including carbonic anhydrases, protein kinases, and NADPH oxidase. By synthesizing data from diverse studies, we aim to provide a comprehensive resource to inform inhibitor design and guide future research.

The Significance of the Sulfonyl-Pyrazole Scaffold

The 4-(propane-2-sulfonyl)-1H-pyrazole core combines the favorable drug-like properties of the pyrazole ring with the strong hydrogen-bonding capabilities of the sulfonyl group. This combination allows for high-affinity interactions with the active sites of various enzymes, leading to potent and often selective inhibition. The isopropyl group of the propane-2-sulfonyl moiety can further enhance binding through hydrophobic interactions, contributing to the overall potency and pharmacokinetic profile of these compounds.

Comparative Efficacy Against Key Enzyme Targets

While specific data for 4-(propane-2-sulfonyl)-1H-pyrazole is limited in the public domain, a wealth of information exists for structurally similar pyrazole sulfonamides and related derivatives. This section compares the inhibitory activities of these analogs against three critical enzyme classes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their involvement in physiological processes such as pH regulation and fluid balance makes them attractive targets for treating conditions like glaucoma, epilepsy, and certain cancers.[2] The sulfonamide group is a well-established zinc-binding pharmacophore, making pyrazole sulfonamides potent CA inhibitors.[3]

Table 1: Comparative Inhibitory Activity of Pyrazole-based Sulfonamides against Human Carbonic Anhydrase Isoforms

Compound ClassTarget IsoformKᵢ (nM)IC₅₀ (µM)Reference
Pyrazolo[4,3-c]pyridine SulfonamideshCA I>1000-[4]
hCA II98.4-[4]
hCA IX79.6-[4]
hCA XII128.5-[4]
Pyrazole-based BenzenesulfonamideshCA II-0.24 ± 0.18[5]
hCA IX-0.15 ± 0.07[5]
hCA XII-0.12 ± 0.07[5]
Pyrazolone-bearing BenzenesulfonamideshCA IX1.1 - 158.2-[6]
4-Aryl-hydrazonopyrazolone SulfonamideshCA I--[6]
hCA II--[6]
hCA IX1.1 - 158.2-[6]
hCA XII--[6]

Note: Lower Kᵢ and IC₅₀ values indicate higher potency.

The data clearly demonstrates that pyrazole sulfonamides can be highly potent and selective inhibitors of various CA isoforms. For instance, some pyrazolo[4,3-c]pyridine sulfonamides show selectivity for hCA II, while certain pyrazole-based benzenesulfonamides are potent inhibitors of the tumor-associated isoforms hCA IX and XII.[4][5] This isoform selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Kinase Inhibition

Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The pyrazole scaffold has been successfully employed in the design of inhibitors for a variety of kinases, including p38 MAP kinase, a key player in inflammatory responses.[8][9]

Table 2: Comparative Inhibitory Activity of Pyrazole-based Compounds against Various Kinases

Compound ClassTarget EnzymeIC₅₀ (nM)Reference
Pyrazoline-linked 4-methylsulfonylphenylVEGFR2135 - 218[7]
HER2253 - 496[7]
EGFR574[7]
Pyrazole Urea-based Inhibitorsp38 MAP Kinase-[8][9]

The pyrazoline-linked 4-methylsulfonylphenyl scaffold has demonstrated potent inhibition of key receptor tyrosine kinases like VEGFR2, HER2, and EGFR, which are crucial targets in oncology.[7] Furthermore, pyrazole urea-based compounds have been developed as clinical candidates for the treatment of inflammatory diseases by targeting p38 MAP kinase.[9]

NADPH Oxidase (NOX) Inhibition

NADPH oxidases (NOXs) are membrane-bound enzymes that generate reactive oxygen species (ROS).[10] Overproduction of ROS by NOX enzymes is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and inflammation.[7][11] Pyrazole-based sulfonamides have emerged as promising inhibitors of NOX enzymes, particularly NOX2.[11][12]

Table 3: Inhibitory Activity of Pyrazole-based Sulfonamides against NADPH Oxidase

CompoundTargetActivityReference
GSK2795039 (pyrazole-sulfonamide)NOX2Potent Inhibition[11][12]

GSK2795039, a notable example of a pyrazole-sulfonamide-based NOX2 inhibitor, has shown efficacy in preclinical models of neuroinflammation and oxidative stress.[11][12]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of pyrazole sulfonamides and a general enzyme inhibition assay.

Synthesis of Pyrazole-4-Sulfonamides

This protocol describes a general method for the synthesis of pyrazole-4-sulfonamide derivatives.[13]

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

  • Couple pentane-2,4-dione with 85% hydrazine hydrate in methanol at room temperature. This exothermic reaction typically proceeds to completion, yielding 3,5-dimethyl-1H-pyrazole quantitatively.[13]

Step 2: Sulfonylation of the Pyrazole Ring

  • Dissolve the pyrazole compound (e.g., 3,5-dimethyl-1H-pyrazole) in chloroform.

  • Slowly add this solution to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere.

  • Raise the temperature to 60 °C and continue stirring for several hours.

  • Add thionyl chloride and continue stirring at 60 °C to yield the pyrazole-4-sulfonyl chloride.[13]

Step 3: Formation of the Sulfonamide

  • Dissolve the desired amine (e.g., 2-phenylethylamine) in dichloromethane and add a base such as diisopropylethylamine (DIPEA).

  • Add a solution of the pyrazole-4-sulfonyl chloride in dichloromethane to the amine mixture at room temperature.

  • Stir the reaction mixture for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by adding cold water and separating the organic layer.

  • Dry the organic layer over sodium sulfate and evaporate the solvent under vacuum.

  • Purify the crude product by column chromatography to obtain the final pyrazole-4-sulfonamide.[13]

Workflow for Synthesis of Pyrazole-4-Sulfonamides

Synthesis_Workflow Diketone Pentane-2,4-dione Pyrazole 3,5-Dimethyl-1H-pyrazole Diketone->Pyrazole Step 1: Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Sulfonyl_Chloride Pyrazole-4-sulfonyl Chloride Pyrazole->Sulfonyl_Chloride Step 2: Sulfonylation Sulfonylating_Agent Chlorosulfonic Acid / Thionyl Chloride Sulfonylating_Agent->Sulfonyl_Chloride Sulfonamide Pyrazole-4-sulfonamide Sulfonyl_Chloride->Sulfonamide Step 3: Amination Amine Amine (e.g., 2-Phenylethylamine) Amine->Sulfonamide

Caption: General synthesis workflow for pyrazole-4-sulfonamides.

General In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory potency (IC₅₀) of a compound against a target enzyme.[14][15]

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Assay buffer (optimized for pH and ionic strength)

  • Test inhibitor compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the inhibitor in DMSO and perform serial dilutions to obtain a range of concentrations. Prepare solutions of the enzyme and substrate in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme solution. Include a control with no inhibitor (vehicle control).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Measure the rate of the enzymatic reaction by monitoring the change in absorbance, fluorescence, or luminescence over time using a microplate reader.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Workflow for In Vitro Enzyme Inhibition Assay

Inhibition_Assay_Workflow Start Start: Prepare Reagents Setup Set up Assay Plate (Enzyme, Inhibitor, Buffer) Start->Setup Preincubation Pre-incubate Setup->Preincubation Initiate Initiate Reaction (Add Substrate) Preincubation->Initiate Measure Measure Enzyme Activity Initiate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End: Determine Potency Analyze->End

Caption: General workflow for an in vitro enzyme inhibition assay.

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways in which the target enzymes operate is crucial for appreciating the therapeutic implications of their inhibition.

Carbonic Anhydrase in Pathophysiology

In hypoxic tumors, the transmembrane CA isoforms IX and XII are overexpressed. They contribute to the acidification of the tumor microenvironment, which promotes tumor growth, metastasis, and resistance to therapy. Inhibitors targeting these isoforms can reverse this acidification, thereby impeding cancer progression.

Simplified Signaling Pathway of Carbonic Anhydrase IX in Hypoxic Cancer Cells

CAIX_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CAIX Gene Transcription HIF1a->CAIX_Expression CAIX CAIX (on cell surface) CAIX_Expression->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Acidification Extracellular Acidification H_HCO3->Acidification Tumor_Progression Tumor Progression & Metastasis Acidification->Tumor_Progression Inhibitor Pyrazole Sulfonamide Inhibitor Inhibitor->CAIX Inhibits

Caption: Role of CAIX in tumor acidification and its inhibition.

p38 MAP Kinase Signaling Cascade

The p38 MAP kinase pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.[8][9] Its activation leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a prime target for anti-inflammatory drug development.

Simplified p38 MAP Kinase Signaling Pathway

p38_MAPK_Pathway Stimuli Stress / Cytokines MKK MKK3 / MKK6 Stimuli->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates & Activates Substrates Transcription Factors & Other Kinases p38->Substrates Phosphorylates Inflammation Inflammatory Response (TNF-α, IL-1β production) Substrates->Inflammation Inhibitor Pyrazole-based Inhibitor Inhibitor->p38 Inhibits

Caption: The p38 MAPK signaling cascade and its inhibition.

Conclusion and Future Directions

The 4-(propane-2-sulfonyl)-1H-pyrazole scaffold and its analogs represent a highly promising class of enzyme inhibitors with broad therapeutic potential. The available data on related compounds highlight their potent activity against carbonic anhydrases, kinases, and NADPH oxidase. This guide provides a foundational understanding of their comparative efficacy, along with practical experimental protocols to aid in the design and evaluation of new inhibitors.

While this guide synthesizes the current knowledge on close analogs, there is a clear need for further research focused specifically on 4-(propane-2-sulfonyl)-1H-pyrazole to elucidate its precise inhibitory profile and therapeutic potential. Future studies should aim to:

  • Synthesize and characterize 4-(propane-2-sulfonyl)-1H-pyrazole and a focused library of its derivatives.

  • Conduct head-to-head comparative studies of these compounds against a panel of relevant enzyme targets.

  • Elucidate the structure-activity relationships (SAR) to guide the optimization of potency and selectivity.

  • Evaluate the in vivo efficacy and pharmacokinetic properties of the most promising candidates in relevant disease models.

By building upon the insights presented in this guide, the research community can unlock the full therapeutic potential of this versatile and potent class of enzyme inhibitors.

References

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate.
  • Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008.
  • Abdelgawad, M. A., et al. (2023). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2208003.
  • Mahesh, P., et al. (2023).
  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19343-19354.
  • Jaquet, V., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(8), 2478.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Voronkov, A., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(8), 2478.
  • Owa, T., et al. (2001). Discovery of novel pyrazole derivatives as potent inhibitors of carbonic anhydrase. Bioorganic & Medicinal Chemistry Letters, 11(2), 177-180.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • El-Gamal, M. I., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Medicinal Chemistry, 15(1), 135-154.
  • Asta, C., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 915-925.
  • Sedeek, M., et al. (2010). Role of NADPH oxidase in the vascular complications of diabetes. Medical Science Monitor, 16(3), RA75-RA83.
  • Al-Warhi, T., et al. (2023). Potent and selective carbonic anhydrase inhibition activities of pyrazolones bearing benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2256722.
  • Angeli, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 21(22), 8758.

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Comparative

comparing synthetic routes for 4-(propane-2-sulfonyl)-1H-pyrazole production

Strategic Context & Target Profile 4-(Propane-2-sulfonyl)-1H-pyrazole is a highly versatile, electron-deficient heterocyclic building block utilized extensively in modern drug discovery. The isopropylsulfonyl moiety modu...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Target Profile

4-(Propane-2-sulfonyl)-1H-pyrazole is a highly versatile, electron-deficient heterocyclic building block utilized extensively in modern drug discovery. The isopropylsulfonyl moiety modulates the pKa of the pyrazole N-H, enhancing its hydrogen-bond donor capacity while providing superior metabolic stability compared to thioether or alkyl precursors. This specific scaffold is a critical structural motif in the design of cyclooxygenase (COX) inhibitors[1], 5-HT6 receptor antagonists[2], and nicotinamide phosphoribosyltransferase (NAMPT) inhibitors[3].

Synthesizing 4-sulfonylpyrazoles presents a unique chemical challenge. Direct electrophilic sulfonylation of the electron-rich pyrazole ring is notoriously low-yielding and prone to regioselectivity issues. Consequently, modern synthetic paradigms rely on the pre-functionalized starting material 4-bromo-1H-pyrazole .

As a Senior Application Scientist, I have evaluated the three primary synthetic routes for this molecule. This guide objectively compares these pathways, detailing the mechanistic causality and providing self-validating protocols for each.

Synthetic Strategy Overview

RouteOverview SM Starting Material: 4-Bromo-1H-pyrazole RouteA Route A Cu-Catalyzed Sulfination SM->RouteA Sodium Isopropylsulfinate (Direct) RouteB Route B Pd-Catalyzed C-S Coupling + Oxidation SM->RouteB 1. THP Protection 2. Isopropyl Mercaptan RouteC Route C Lithiation & Trapping + Oxidation SM->RouteC 1. THP Protection 2. n-BuLi, then SO2 Target Target Molecule: 4-(Propane-2-sulfonyl)-1H-pyrazole RouteA->Target 1 Step (Unprotected) RouteB->Target 3. Oxone Oxidation 4. Deprotection RouteC->Target 3. Alkylation (i-Pr-I) 4. Deprotection

Figure 1: Strategic overview of synthetic routes for 4-(propane-2-sulfonyl)-1H-pyrazole.

Route A: Direct Copper-Catalyzed Sulfination (The Modern Standard)

Mechanistic Causality

Route A leverages an Ullmann-type C-S cross-coupling. Copper(I) undergoes oxidative addition into the C-Br bond of the pyrazole. Sodium propane-2-sulfinate acts as the nucleophile, directly forming the sulfone in a single step[4]. Unlike Palladium catalysis, which is rapidly poisoned by the unprotected pyrazole N-H, Copper catalysis under strongly basic conditions forms the pyrazolide anion. This anionic intermediate is well-tolerated in the catalytic cycle, completely bypassing the need for protecting groups and drastically improving atom economy[5].

CuCatalysis CuI Cu(I) Catalyst OA Oxidative Addition CuI->OA + Pyrazole-Br LE Ligand Exchange OA->LE + Sulfinate - Br- RE Reductive Elimination LE->RE Intermediate RE->CuI - Product

Figure 2: Copper-catalyzed Ullmann-type C-S cross-coupling catalytic cycle (Route A).

Self-Validating Protocol
  • Charge: To a pressure vessel, add 4-bromo-1H-pyrazole (1.0 eq), sodium propane-2-sulfinate (1.5 eq), CuI (10 mol%), L-proline (20 mol%), and NaOH (2.0 eq).

  • Solvent & Degassing: Suspend in anhydrous DMSO. Sparge the mixture with N2 for 15 minutes. Causality: O2 must be strictly excluded to prevent the oxidative homocoupling of the sulfinate to a disulfone byproduct.

  • Heating: Seal and heat to 110 °C for 24 hours.

  • In-Process Control (IPC): Sample 50 µL, dilute in MeCN, and analyze via UPLC-MS. Validation: The reaction is deemed complete when the starting material (m/z 147/149) is ≤ 2% area, and the product mass (m/z 175) is the dominant peak.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous NH4OH (3x) to scavenge residual copper. Validation: The aqueous layer will turn deep blue (indicating the formation of a soluble Cu-amine complex); continue washing until the aqueous layer remains colorless, ensuring ICH Q3D elemental impurity compliance.

Route B: Palladium-Catalyzed Thioetherification & Oxidation (The Scalable Workhorse)

Mechanistic Causality

For multi-kilogram scale-up where copper removal is structurally challenging, Route B utilizes a Buchwald-Hartwig C-S coupling. Because Pd is highly sensitive to the acidic pyrazole N-H, a Tetrahydropyran (THP) protecting group is mandatory. Xantphos is utilized as the ligand; its large bite angle forces the Pd intermediate into a geometry that accelerates the reductive elimination of the C-S bond. The intermediate thioether is subsequently oxidized. Oxone is selected over mCPBA for scale-up due to its superior safety profile (avoiding explosive peroxides) and to prevent unwanted N-oxidation of the pyrazole ring.

Self-Validating Protocol
  • Protection: React 4-bromo-1H-pyrazole with 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and catalytic TFA in DCM. IPC: TLC (Hexanes/EtOAc 3:1) validates complete conversion to the highly lipophilic THP-protected pyrazole.

  • Coupling: Combine the protected pyrazole (1.0 eq), propane-2-thiol (1.2 eq), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and DIPEA (2.0 eq) in 1,4-dioxane. Heat at 90 °C for 12 h.

  • Oxidation: Isolate the crude thioether, dissolve in MeOH/H2O (1:1), and add Oxone (3.0 eq) at 0 °C. Warm to RT. Validation: LC-MS tracking is critical. The thioether (M) first oxidizes to the sulfoxide (M+16). Complete conversion requires driving the reaction until only the sulfone (M+32) is detected.

  • Deprotection: Add 4M HCl in dioxane to the mixture and stir for 4 h to cleave the THP group. Neutralize and extract.

Route C: Cryogenic Lithiation & Electrophilic Trapping (The Classical Approach)

Mechanistic Causality

This classical organometallic approach relies on the rapid kinetics of lithium-halogen exchange. The THP-protected 4-bromo-1H-pyrazole is treated with n-BuLi, generating a highly nucleophilic 4-lithiopyrazole. This intermediate is trapped with anhydrous SO2 gas to form a lithium sulfinate salt, which is subsequently alkylated with isopropyl iodide to yield the sulfone[3].

Self-Validating Protocol
  • Lithiation: Dissolve 1-THP-4-bromo-1H-pyrazole (1.0 eq) in anhydrous THF at -78 °C. Dropwise add n-BuLi (1.1 eq). Stir for 30 min. Causality: Cryogenic temperatures are mandatory to prevent ring-opening or regioisomeric metalation at the 5-position.

  • Trapping: Bubble anhydrous SO2 gas through the solution until the mixture is acidic to damp litmus paper, ensuring complete formation of the lithium sulfinate salt[3].

  • Alkylation: Add 2-iodopropane (1.5 eq) and warm to 60 °C for 12 h.

  • IPC: Quench a 100 µL aliquot in saturated NH4Cl, extract with EtOAc, and run GC-MS. Validation: Confirm the disappearance of the des-bromo pyrazole peak (quenched lithio species) and the appearance of the protected sulfone mass.

  • Deprotection: Cleave the THP group using TFA in DCM, then concentrate to yield the final product.

Quantitative Data Comparison

To facilitate objective decision-making for process chemists and researchers, the quantitative performance metrics of the three routes are summarized below:

MetricRoute A (Cu-Catalyzed)Route B (Pd-Catalyzed)Route C (Lithiation)
Overall Yield 65 - 75%50 - 60%40 - 55%
Step Count 1 Step4 Steps4 Steps
Atom Economy High (Direct coupling)Low (Protecting Groups)Low (Protecting Groups)
Estimated E-Factor 15 - 2540 - 6050 - 70
Scalability Moderate (Cu removal needed)High (Robust intermediates)Low (Cryogenic limitations)
Key Impurity Risk ProtodehalogenationSulfoxide under-oxidationRegioisomeric metalation

Conclusion

For discovery chemistry and library synthesis where speed and atom economy are paramount, Route A is the undisputed method of choice, allowing direct installation of the isopropylsulfonyl group without protecting group overhead. However, for pilot-plant scale manufacturing (>10 kg), Route B remains the most robust option. Despite its higher step count, it avoids the cryogenic requirements of Route C and the heavy metal scavenging challenges associated with Route A, providing a highly predictable and self-validating workflow.

References

  • Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters (ACS Publications), 2024.

  • Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. Archiv der Pharmazie, 2023.

  • Synthesis and Structure–Activity Relationship (SAR) of (5,7-Disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as Potent Serotonin 5-HT6 Receptor (5-HT6R) Antagonists. Journal of Medicinal Chemistry, 2011.

  • Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT). Journal of Medicinal Chemistry (ACS Publications), 2021.3

  • d-Glucosamine as a green ligand for copper catalyzed synthesis of aryl sulfones from aryl halides and sodium sulfinates. RSC Advances, 2014.

Sources

Validation

A Senior Application Scientist's Guide to 4-(propane-2-sulfonyl)-1H-pyrazole and Its Place in the Chemist's Toolbox

An In-Depth Comparative Guide to Pyrazole Building Blocks for Medicinal Chemistry Introduction: The Pyrazole Scaffold, a "Privileged" Player in Drug Discovery The pyrazole ring system is a cornerstone of modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Pyrazole Building Blocks for Medicinal Chemistry

Introduction: The Pyrazole Scaffold, a "Privileged" Player in Drug Discovery

The pyrazole ring system is a cornerstone of modern medicinal chemistry.[][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is not merely a structural component but a "privileged scaffold." Its prevalence in numerous FDA-approved drugs, from the anti-inflammatory celecoxib to the kinase inhibitor crizotinib, is a testament to its versatile ability to engage with a wide array of biological targets.[3] The power of the pyrazole core lies in its unique electronic properties and its capacity for substitution at multiple positions, allowing chemists to meticulously tune the physicochemical and pharmacological profiles of drug candidates.[4]

This guide provides a comparative analysis of key pyrazole building blocks, with a special focus on 4-(propane-2-sulfonyl)-1H-pyrazole. We will dissect the strategic advantages and specific applications of this highly functionalized block against more conventional alternatives like halogenated, amino, and formyl pyrazoles. The objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal pyrazole synthon for their specific research goals, backed by experimental data and detailed protocols.

The Pyrazole Core: A Canvas for Molecular Design

Before comparing building blocks, it is crucial to understand the intrinsic properties of the pyrazole ring. It is an aromatic system with six π-electrons, which imparts significant stability. The two nitrogen atoms, however, create a distinct electronic landscape. One nitrogen (N1) is "pyrrole-like" and can act as a hydrogen bond donor, while the other (N2) is "pyridine-like" and acts as a hydrogen bond acceptor.[5][6] This duality is fundamental to its role in molecular recognition at protein targets.

The C4 position is the most electron-rich carbon, making it highly susceptible to electrophilic substitution, while the C3 and C5 positions are more electron-deficient.[] This inherent reactivity dictates many synthetic strategies. Furthermore, unsymmetrically substituted pyrazoles can exist as a mixture of tautomers, a factor that must be considered during synthesis and characterization.[7][8]

Caption: Electronic properties and reactivity of the pyrazole nucleus.

Focus Molecule: 4-(propane-2-sulfonyl)-1H-pyrazole

The introduction of a propane-2-sulfonyl group at the C4 position dramatically alters the pyrazole's character. The sulfonyl moiety is a powerful electron-withdrawing group and a versatile pharmacophoric element.

Key Physicochemical Impacts:

  • Electronic Modulation: The -SO₂R group strongly deactivates the pyrazole ring towards electrophilic substitution, making the N-H proton significantly more acidic and influencing the overall electron distribution.

  • Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, providing additional interaction points with biological targets.

  • Solubility and Lipophilicity: The polar sulfonyl group generally increases aqueous solubility and can be used to fine-tune the compound's LogP value, a critical parameter for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Bioisosterism: The sulfonyl group can act as a non-classical bioisostere for other functionalities like carbonyls or carboxyl groups, offering a way to modify a molecule's properties while retaining its core binding mode.[9]

This building block is not a simple scaffold; it is a strategic tool for lead optimization, designed to solve specific problems like poor solubility, metabolic instability, or the need for strong hydrogen bond accepting character.

A Comparative Analysis of Pyrazole Building Blocks

The choice of a pyrazole building block is a critical decision that dictates the entire synthetic strategy and the types of final compounds that can be accessed. Below is a comparative table summarizing the key features of 4-(propane-2-sulfonyl)-1H-pyrazole against other common classes of pyrazole synthons.

FeatureUnsubstituted Pyrazole4-Iodo-1H-pyrazole5-Amino-1H-pyrazolePyrazole-4-carbaldehyde4-(propane-2-sulfonyl)-1H-pyrazole
Primary Synthetic Use Core scaffold, N-functionalizationCross-coupling reactions (e.g., Suzuki, Sonogashira)[10]Amidation, urea formation, diazotization[5][11]Reductive amination, olefination, oxidation[12][13]Lead optimization, property modulation
Key Reaction Type C4-Electrophilic substitution, N-AlkylationPd-catalyzed cross-couplingN-Acylation, SₙArCondensation with aminesN-Alkylation/Arylation
Electronic Effect of Sub. None (Baseline)Weakly deactivating (inductive)Strongly activating (mesomeric)Strongly deactivating (mesomeric & inductive)Very strongly deactivating (inductive & mesomeric)
Impact on Ring Reactivity C4 is highly reactiveC4 is blocked; primes for couplingRing is activatedRing is deactivatedRing is highly deactivated
Physicochemical Impact Baseline lipophilicityIncreases lipophilicity and molecular weightIncreases polarity, H-bond donation/acceptanceIncreases polarity, H-bond acceptanceSignificantly increases polarity and H-bond acceptance
Strategic Role Initial scaffold introductionRapid library diversification via C-C bond formationIntroduction of a key nucleophilic handleVersatile handle for diverse functionalizationFine-tuning of electronics, solubility, and metabolic stability

Experimental Section: Synthesis and Application Protocols

A building block's value is determined by its accessibility and utility. Here, we provide a logical workflow and representative protocols to illustrate the practical application of these synthons.

Synthetic_Workflow cluster_start Starting Building Blocks cluster_reactions Key Transformations cluster_products Intermediate Scaffolds Iodo 4-Iodo-1H-pyrazole Suzuki Suzuki Coupling Iodo->Suzuki Ar-B(OH)2, Pd(0) Amino 5-Amino-1H-pyrazole Amidation Amide Bond Formation Amino->Amidation R-COCl, Base Sulfonyl 4-Sulfonyl-1H-pyrazole Alkylation N-Alkylation Sulfonyl->Alkylation R-X, Base Aryl 4-Aryl-1H-pyrazole Suzuki->Aryl Amide N-Acyl-5-amino-1H-pyrazole Amidation->Amide N_Sub_Sulfonyl 1-R-4-Sulfonyl-pyrazole Alkylation->N_Sub_Sulfonyl Aryl->Alkylation R-X, Base Final Diverse Drug Candidates Aryl->Final Amide->Alkylation R-X, Base Amide->Final N_Sub_Sulfonyl->Final

Caption: Comparative synthetic workflows for pyrazole building blocks.

Protocol 1: Synthesis of 4-Sulfonyl Pyrazoles via C-H Sulfonylation

Causality: This modern approach avoids pre-functionalization of the pyrazole ring, directly installing the sulfonyl group at the electron-rich C4 position. The use of sulfonyl hydrazides as the sulfonyl source and an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of a catalyst like molecular iodine generates a sulfonyl radical intermediate, which then attacks the C4 position. This method is often preferred for its atom economy and operational simplicity.[14]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1H-pyrazole (1.0 mmol) in a suitable solvent like acetonitrile (5 mL) in a round-bottom flask, add the desired sulfonyl hydrazine (e.g., propane-2-sulfonylhydrazide, 1.2 mmol).

  • Addition of Reagents: Add sodium bicarbonate (NaHCO₃, 2.0 mmol) followed by molecular iodine (I₂, 0.2 mmol).

  • Initiation: While stirring at room temperature, add tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 4-(propane-2-sulfonyl)-1H-pyrazole.

Protocol 2: Application of 4-Iodo-1H-pyrazole in a Suzuki Cross-Coupling Reaction

Causality: This protocol exemplifies the power of halogenated pyrazoles for carbon-carbon bond formation. The Suzuki reaction is one of the most robust and widely used cross-coupling methods. The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) is critical. The base activates the boronic acid, while the palladium catalyst orchestrates the catalytic cycle of oxidative addition (to the C-I bond), transmetalation, and reductive elimination to form the new C-C bond with high efficiency.[10]

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 4-iodo-1H-pyrazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (Na₂CO₃, 2.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 5 mL).

  • Heating: Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography to obtain the desired 4-aryl-1H-pyrazole.

Structure-Activity Relationship (SAR) Insights

The strategic choice of a pyrazole building block directly translates to SAR. For instance, in the development of cannabinoid receptor (CB1) antagonists, SAR studies revealed that specific substituents at positions 1, 3, 4, and 5 of the pyrazole ring were crucial for potency and selectivity.[15][16] Replacing a simple methyl group at C4 with a different functionality can drastically alter binding affinity by changing the electronic and steric profile.

SAR_Concept cluster_R4 C4-Substitution from Building Block cluster_activity Biological Outcome Core Core Scaffold (e.g., 1,3,5-trisubstituted pyrazole) H R = H (from Unsubstituted Pyrazole) Core->H R4 modification Iodo R = Aryl (from 4-Iodo-Pyrazole) Core->Iodo R4 modification SO2R R = SO2iPr (from 4-Sulfonyl-Pyrazole) Core->SO2R R4 modification Activity_H Kinase Inhibition IC50 = 500 nM H->Activity_H Activity_Aryl Kinase Inhibition IC50 = 50 nM Iodo->Activity_Aryl Activity_SO2R Kinase Inhibition IC50 = 5 nM (Improved Solubility) SO2R->Activity_SO2R

Caption: Impact of C4-substituent on hypothetical kinase inhibition.

An unsubstituted C4 position might offer a baseline activity. Introducing a bulky aryl group via a 4-iodopyrazole precursor could enhance potency through new hydrophobic interactions. However, this might also increase lipophilicity to undesirable levels. Swapping this for a 4-sulfonyl group could potentially retain or improve potency by engaging in hydrogen bonding with the target protein, while simultaneously improving the compound's aqueous solubility, a classic win-win in drug optimization.

Conclusion

The selection of a pyrazole building block is a defining moment in a medicinal chemistry campaign. While simple pyrazoles and versatile handles like 4-iodo- and 5-aminopyrazole are the workhorses for scaffold construction and library synthesis, highly specialized synthons like 4-(propane-2-sulfonyl)-1H-pyrazole represent the fine-tuning instruments. Its powerful electron-withdrawing nature, coupled with its ability to act as a potent hydrogen bond acceptor and solubility enhancer, makes it an invaluable tool for addressing specific challenges in lead optimization. Understanding the distinct synthetic utility and the resulting physicochemical impact of each building block allows the medicinal chemist to navigate the complex landscape of drug design with greater precision and purpose.

References

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  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available from: [Link]

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Comparative

Comprehensive LC-MS/MS Method Validation Guide for the Quantification of 4-(propane-2-sulfonyl)-1H-pyrazole

As a Senior Application Scientist, developing a robust bioanalytical method for small, highly polar fragments requires moving beyond generic, one-size-fits-all templates. 4-(propane-2-sulfonyl)-1H-pyrazole (MW ~174.2 Da)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust bioanalytical method for small, highly polar fragments requires moving beyond generic, one-size-fits-all templates. 4-(propane-2-sulfonyl)-1H-pyrazole (MW ~174.2 Da) is a highly polar, low-molecular-weight compound frequently utilized as a critical building block in the synthesis of kinase inhibitors and advanced chemosensors[1].

Its unique structural features—a basic pyrazole nitrogen and a strongly electron-withdrawing, hydrogen-bond-accepting sulfonyl group—present distinct analytical hurdles. Standard reversed-phase chromatography often fails to retain such small, polar analytes, leading to co-elution with the solvent front and severe ion suppression from matrix components[2].

This guide provides a definitive, data-driven comparison of chromatographic and extraction strategies, culminating in a self-validating protocol strictly aligned with the3[3].

Part 1: Chromatographic Strategy – Overcoming the Polarity Barrier

The Causality of Retention Failure: Why do standard columns fail for this compound? The high polarity of the propane-2-sulfonyl group overcomes the weak hydrophobic interactions offered by standard C18 alkyl chains. To achieve adequate retention (capacity factor, k' > 2) and avoid the ion-suppressing void volume, we must exploit orthogonal retention mechanisms.

We evaluated three distinct stationary phases for the quantification of 4-(propane-2-sulfonyl)-1H-pyrazole (ESI+ mode, MRM transition m/z 175.1 → 133.1):

Table 1: Chromatographic Performance Comparison
Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Matrix Factor (%)Signal-to-Noise (1 ng/mL)
Standard C18 0.85 (Void Volume)1.842% (Suppression)8
HILIC (Amide) 4.201.495%45
Biphenyl 3.151.198%112

Scientific Insight: While HILIC improves retention by partitioning the analyte into an aqueous layer on the silica surface, peak shape often suffers due to secondary interactions with the silica backbone. The Biphenyl column emerges as the superior choice. The electron-deficient pyrazole ring engages in robust π-π interactions with the electron-rich biphenyl groups, while the sulfonyl group participates in dipole-dipole interactions[1][2]. This dual mechanism ensures strong retention, excellent peak shape, and complete temporal separation from early-eluting phospholipids, resulting in a near-perfect Matrix Factor (98%).

Part 2: Sample Preparation – Maximizing Recovery and Cleanliness

The Causality of Extraction Efficiency: Biological matrices (e.g., plasma) contain proteins and phospholipids that severely suppress electrospray ionization (ESI) signals. For a highly polar compound like 4-(propane-2-sulfonyl)-1H-pyrazole, Liquid-Liquid Extraction (LLE) with non-polar solvents (like hexane) yields abysmal recovery.

We compared Protein Precipitation (PPT) against Polymeric Solid Phase Extraction (HLB - Hydrophilic-Lipophilic Balance).

Table 2: Extraction Efficiency Comparison
Extraction MethodAbsolute Recovery (%)Matrix Effect (%CV)Phospholipid Removal
PPT (Acetonitrile) 88%35%Poor
LLE (Hexane:EtOAc) 12%5%Excellent
SPE (Polymeric HLB) 94%4%Excellent

Scientific Insight: SPE using a polymeric HLB sorbent provides the optimal balance. The divinylbenzene backbone captures the hydrophobic isopropyl moiety, while the N-vinylpyrrolidone interacts with the polar sulfonyl/pyrazole groups. This retains the analyte during aggressive aqueous washes that remove salts, allowing subsequent elution with pure organic solvent to leave strongly bound phospholipids behind on the cartridge.

Optimized SPE Workflow

SPE_Workflow Condition Condition Load Load Sample Plasma + IS Condition->Load Wash Wash 5% MeOH Load->Wash Elute Elute 100% ACN Wash->Elute Dry Dry Elute->Dry

Fig 1. Optimized Solid Phase Extraction (SPE) workflow for polar pyrazole derivatives.

Step-by-Step SPE Protocol:

  • Conditioning: Pass 1 mL Methanol followed by 1 mL LC-MS grade water through the 30 mg HLB cartridge to solvate the polymeric bed.

  • Loading: Load 200 µL of plasma spiked with the internal standard (IS), diluted 1:1 with 2% formic acid in water. Crucial: The acidic environment ensures protonation of the pyrazole, enhancing retention.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute polar interferences and salts without disrupting analyte retention.

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in water) prior to injection.

Part 3: ICH M10 Compliant Validation Protocol

To ensure the method is a self-validating system, it must adhere strictly to the 4[4]. The following protocol guarantees regulatory compliance and scientific integrity for pharmacokinetic (PK) assays[5].

Validation_Logic Core ICH M10 Validation 4-(propane-2-sulfonyl)-1H-pyrazole AccPre Accuracy & Precision 3 runs, 4 QC levels Target: ±15% Core->AccPre Select Selectivity & Specificity 6 independent matrices Interference < 20% LLOQ Core->Select Matrix Matrix Effect IS-normalized MF CV < 15% Core->Matrix Stab Stability F/T, Benchtop, Long-term Deviation < 15% Core->Stab

Fig 2. Core ICH M10 bioanalytical method validation parameters and acceptance criteria.

Step-by-Step Validation Execution:

  • Selectivity and Specificity: Analyze blank matrix from 6 independent sources (including hemolyzed and lipemic lots). Acceptance: Interfering peaks at the retention time of 4-(propane-2-sulfonyl)-1H-pyrazole must be <20% of the Lower Limit of Quantification (LLOQ) response, and <5% for the IS[5].

  • Calibration Curve: Prepare a 9-point calibration curve (e.g., 1 to 1000 ng/mL) using a linear regression model with 1/x² weighting. Acceptance: The back-calculated concentrations must be within ±15% of the nominal value (±20% at LLOQ)[5].

  • Accuracy and Precision (A&P): Run 4 Quality Control (QC) levels (LLOQ, Low, Mid, High) in 6 replicates across 3 independent analytical runs. Acceptance: Intra-run and inter-run %CV must be ≤15% (≤20% for LLOQ)[4][5].

  • Matrix Effect & Recovery: Calculate the Internal Standard (IS)-normalized Matrix Factor (MF) by comparing the peak area ratio of analyte/IS spiked post-extraction versus pure solutions. Acceptance: The %CV of the IS-normalized MF across 6 lots of matrix must be ≤15%[3].

  • Stability Studies: Evaluate benchtop stability (room temperature for 24h), freeze-thaw stability (3 cycles at -80°C to RT), and autosampler stability (4°C for 48h). Acceptance: Mean concentration must remain within ±15% of the nominal value[5][6].

Conclusion

Quantifying small, polar, multi-functional molecules like 4-(propane-2-sulfonyl)-1H-pyrazole requires a departure from standard C18/PPT workflows. By pairing the specific π-π and dipole interactions of a Biphenyl column with the dual-retention mechanism of HLB SPE, we eliminate matrix suppression and achieve superior sensitivity. Executing this optimized workflow within the rigorous framework of ICH M10 ensures the generation of robust, audit-ready pharmacokinetic data that will withstand regulatory scrutiny.

References

  • Symmetric Events. "PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained".
  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline".
  • GMP Compliance. "ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis".
  • National Institutes of Health (NIH) / PMC. "Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column".
  • RSC Publishing. "Recent progress in chemosensors based on pyrazole derivatives".
  • ICH Official Guidelines. "Bioanalytical method validation and study sample analysis M10".

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